Diethyl(3-pyridyl)borane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl(pyridin-3-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKBCQOJVMAHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349087 | |
| Record name | Diethyl(3-pyridyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89878-14-8 | |
| Record name | 3-(Diethylboryl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89878-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethylboryl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl(3-pyridyl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(diethylboranyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(DIETHYLBORYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Diethyl(3-pyridyl)borane for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, Diethyl(3-pyridyl)borane is a versatile organoboron compound that plays a crucial role in the synthesis of complex organic molecules, most notably as a key reagent in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Chemical and Physical Properties
This compound, also known as 3-(diethylboranyl)pyridine, is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 89878-14-8 |
| Molecular Formula | C₉H₁₄BN |
| Molecular Weight | 147.03 g/mol |
| Melting Point | 172-175 °C |
| Boiling Point | 205.9 °C at 760 mmHg |
| Density | 0.86 g/cm³ |
| Solubility | Slightly soluble in water |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through standard spectroscopic methods. Key spectral data are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data can vary slightly based on the solvent and instrument used, typical chemical shifts are as follows:
¹H NMR:
-
Signals corresponding to the ethyl protons.
-
Characteristic signals for the protons on the pyridine (B92270) ring.
¹³C NMR:
-
Resonances for the ethyl carbons.
-
Distinct signals for the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
C-H stretching vibrations from the ethyl and pyridyl groups.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
B-C stretching vibrations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a lithiated pyridine derivative with a diethylborane source. Two detailed experimental protocols are provided below.
Experimental Protocol 1
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
Procedure:
-
To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 ml) at -40°C under a nitrogen atmosphere, add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40°C.[1]
-
Stir the reaction mixture at -40°C for 20 minutes.
-
Cool the mixture to -70°C and add diethylmethoxyborane in THF (64.0 ml of a 1M solution, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63°C.[1]
-
Allow the reaction to warm slowly to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a yellow crystalline solid (7.3 g).[1]
Experimental Protocol 2
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi)
-
Diethylmethoxyborane
-
Anhydrous butyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of n-butyllithium (165 ml, 264 mmol) in anhydrous butyl ether (250 ml) at -78°C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).[2]
-
After stirring for 1 hour, add diethylmethoxyborane (52 ml, 396 mmol).[2]
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Add water and brine, then separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting slurry in isopropanol (500 ml), cool, and isolate the product by filtration to give this compound (29.8 g).[2]
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
This compound is a valuable reagent in the synthesis of biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide. It is widely used to synthesize biaryl compounds, which are common motifs in drug molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or heteroaryl halide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. Specifically, it has been utilized in the development of inhibitors for Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases are key players in the DNA Damage Response (DDR) pathway.
ATM/ATR Signaling Pathway:
The ATM and ATR kinases are central to the cellular response to DNA damage. Upon activation by DNA lesions, they phosphorylate a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis. Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents.
Caption: Overview of the ATM/ATR DNA damage response pathway.
Examples of Bioactive Molecules Synthesized Using this compound:
While specific synthetic details are often proprietary, the literature indicates the use of this compound as a key building block for potent kinase inhibitors. One such example is the ATR inhibitor ZH-12.
| Compound | Target Kinase | IC₅₀ (µM) |
| ZH-12 | ATR | 0.0068[3] |
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a highly valuable and versatile reagent for organic synthesis, particularly within the pharmaceutical industry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists. Its role in the synthesis of potent kinase inhibitors, such as those targeting the ATM/ATR pathway, highlights its significance in the development of novel cancer therapeutics. This guide provides researchers and drug development professionals with a foundational understanding of the properties, synthesis, and applications of this important chemical entity.
References
An In-depth Technical Guide to Diethyl(3-pyridyl)borane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl(3-pyridyl)borane (CAS No. 89878-14-8) is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine (B92270) ring coupled to a diethylboryl group, makes it an invaluable reagent for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed experimental protocols for its synthesis and a representative application in Suzuki-Miyaura coupling. Furthermore, this document explores its significant role in drug development, notably in the synthesis of kinase inhibitors targeting the DNA damage response pathway, and provides visualizations of key chemical processes and biological pathways to facilitate a deeper understanding for research and development professionals.
Core Chemical and Physical Properties
This compound is a white to yellow crystalline powder that is stable under normal conditions. It is characterized by its slight solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and tetrahydrofuran (B95107).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 89878-14-8 | [2],[3],[4] |
| Molecular Formula | C₉H₁₄BN | [2],[5] |
| Molecular Weight | 147.03 g/mol | [2],[5] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 164-175 °C | [4],[1] |
| Boiling Point | 205.9 °C (at 760 mmHg, Predicted) | [4] |
| Density | 0.86 - 1.05 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in water. Soluble in DCM, Ethyl Acetate, THF, Toluene. | [4],[1] |
| InChI Key | OJKBCQOJVMAHDX-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCB(CC)C1=CN=CC=C1 | [5],[1] |
Spectroscopic and Analytical Data
The structural identity and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Table 2: Spectroscopic Data for this compound
| Technique | Data (Solvent: CDCl₃) | Reference(s) |
| ¹³C NMR | δ (ppm): 149.8, 142.1, 138.5, 122.8, 15.0 (br), 8.6 | [6] |
| ¹H NMR | Predicted δ (ppm): ~8.5-8.7 (m, 2H, Py-H), ~7.6 (m, 1H, Py-H), ~7.2 (m, 1H, Py-H), ~1.0 (m, 10H, B-Et) | N/A |
| FT-IR | Characteristic Peaks (cm⁻¹): ~3050 (Aromatic C-H Stretch), ~2960, 2870 (Aliphatic C-H Stretch), ~1590, 1470 (C=C, C=N Ring Stretch) | [7],[5] |
Note: ¹H NMR data is predictive based on chemical structure, as specific literature values were not available. The broad signal for the boron-adjacent carbon in ¹³C NMR is characteristic of quadrupolar relaxation.
Reactivity and Key Applications in Drug Development
This compound is a key intermediate in synthetic chemistry, primarily utilized for its ability to form new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl and hetero-biaryl scaffolds, which are prevalent in many pharmaceutical agents. The pyridine moiety of the borane (B79455) can be coupled with a wide range of aryl and heteroaryl halides or triflates.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Kinase Inhibitors for Cancer Therapy
A significant application in drug development is the use of this compound to synthesize inhibitors of key protein kinases involved in the DNA Damage Response (DDR), such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.[4] These kinases are central regulators of cell cycle checkpoints and DNA repair. Inhibiting them is a promising strategy in oncology, particularly for inducing synthetic lethality in cancers with existing DNA repair deficiencies (e.g., BRCA mutations).
Figure 2: Simplified ATM/ATR DNA damage response signaling pathway.
Other Applications
This borane derivative also serves as a precursor for:
-
Abiraterone Acetate: An important therapeutic agent for prostate cancer.[4]
-
Trisubstituted Pyrimidines: Used to create diverse chemical libraries for drug screening.[4]
-
Palladium-catalyzed Aminations and Intramolecular Heck Reactions. [4]
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established literature procedures for the synthesis via lithiation of 3-bromopyridine (B30812) followed by reaction with an electrophilic boron source.[3]
Figure 3: Workflow for the synthesis of this compound.
Materials and Equipment:
-
3-Bromopyridine
-
n-Butyllithium (2.5M solution in hexanes)
-
Diethylmethoxyborane (1M solution in THF)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (eluent)
-
Round-bottom flask, dropping funnel, thermometer, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous ether (200 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the mixture to -40 °C.[3]
-
Lithiation: Add n-butyllithium (25.6 mL of a 2.5M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the internal temperature is maintained below -40 °C.[3]
-
Stirring: Stir the reaction mixture at -40 °C for 20 minutes.[3]
-
Borylation: Cool the mixture to -70 °C. Add diethylmethoxyborane in THF (64.0 mL of a 1M solution, 64 mmol) dropwise over 5 minutes, keeping the internal temperature below -63 °C.[3]
-
Warming: Allow the reaction to warm slowly to room temperature.[3]
-
Aqueous Workup: Dilute the mixture with ethyl acetate and wash with brine. Separate the organic layer.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with dichloromethane, to afford this compound as a yellow crystalline solid.[3]
Representative Protocol: One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol demonstrates a highly efficient method for coupling two different aryl halides, where one is first converted to its boronate ester in situ, followed by coupling with the second halide. This example uses 3-bromopyridine, the precursor to our title compound's reactive intermediate.[9]
Materials and Equipment:
-
Aryl/Heteroaryl Halide 1 (e.g., 5-bromoindanone)
-
Aryl/Heteroaryl Halide 2 (e.g., 3-bromopyridine)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Acetate (KOAc)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane (anhydrous)
-
Microwave reactor or oil bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Borylation Step: In a microwave vial, combine the first halide (1 equiv.), B₂pin₂ (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and KOAc (3 equiv.) in anhydrous dioxane (0.5 M).[9]
-
Heating: Heat the mixture at 120 °C for 45 minutes under microwave irradiation (or until starting material is consumed as monitored by TLC/LCMS).[9]
-
Suzuki Coupling Step: To the cooled reaction mixture, add the second halide (3-bromopyridine, 1 equiv.) and 2M aqueous Na₂CO₃ (2 equiv.).[9]
-
Heating: Heat the mixture again at 120 °C for 30 minutes under microwave irradiation.[9]
-
Workup and Purification: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired bi-aryl product.[9]
Safety and Handling
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[4]
-
Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and boron oxides.
Conclusion
This compound is a high-value synthetic intermediate with significant utility for researchers in organic synthesis and drug discovery. Its role in facilitating the creation of C-C bonds via the robust Suzuki-Miyaura coupling reaction enables the efficient assembly of complex molecular frameworks. The application of this reagent in the synthesis of targeted therapeutics, especially ATM/ATR kinase inhibitors, underscores its importance in the development of next-generation anticancer agents. This guide provides the essential technical information and protocols required for its safe and effective use in a research and development setting.
References
- 1. 457750250 [thermofisher.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound | 89878-14-8 [chemicalbook.com]
- 5. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - High purity | EN [georganics.sk]
An In-Depth Technical Guide to Diethyl(3-pyridyl)borane (CAS 89878-14-8)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional chemical expertise or a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling this chemical and conduct a thorough risk assessment.
Introduction
Diethyl(3-pyridyl)borane is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and material science sectors.[1] Its unique structure, featuring a pyridine (B92270) ring linked to a diethylboryl group, makes it an excellent reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is typically a white to off-white or yellow crystalline powder or chunks.[2][3][4][5] A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89878-14-8 | [6][7][8][9] |
| Molecular Formula | C₉H₁₄BN | [6][9][10] |
| Molecular Weight | 147.03 g/mol | [6][9][11] |
| Appearance | White to almost white powder or chunks | [2][3] |
| Melting Point | 172-175 °C (lit.) | [2][7] |
| Boiling Point | 205.9 °C at 760 mmHg | [3] |
| Density | 0.86 g/cm³ | [3][12] |
| Solubility | Slightly soluble in water | [3][7] |
| Purity | ≥97% or ≥98.5% (typical) | [2][3][6] |
| SMILES | CCB(C1=CC=CN=C1)CC | [6] |
| InChI Key | OJKBCQOJVMAHDX-UHFFFAOYSA-N | [11] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a lithiated pyridine derivative with a diethylborane reagent. Two detailed experimental protocols are provided below.
Experimental Protocol 1: Synthesis from 3-Bromopyridine (B30812) and Diethylmethoxyborane (B30974) in Butyl Ether
This protocol details the synthesis via lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane.
Reagents and Equipment:
-
n-Butyl lithium (solution)
-
3-Bromopyridine
-
Diethylmethoxyborane
-
Butyl ether (anhydrous)
-
Water, Brine
-
Sodium sulfate (B86663)
-
Reaction flask, dropping funnel, magnetic stirrer, cooling bath (-78 °C), nitrogen atmosphere setup, rotary evaporator, filtration apparatus.
Procedure: [13]
-
To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78 °C under a nitrogen atmosphere, add 3-bromopyridine (25.4 ml, 264 mmol).
-
Stir the mixture at -78 °C for 1 hour.
-
Add diethylmethoxyborane (52 ml, 396 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding water and brine.
-
Separate the organic layer and dry it over sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Dissolve the resulting slurry in isopropanol (500 ml) and cool the solution.
-
Isolate the product, this compound, by filtration (yield: 29.8 g).
Experimental Protocol 2: Synthesis from 3-Bromopyridine and Diethylmethoxyborane in Ether/THF
This protocol provides an alternative procedure with different solvents and purification by column chromatography.
Reagents and Equipment:
-
n-Butyllithium (2.5M solution in hexanes)
-
3-Bromopyridine
-
Diethylmethoxyborane (1M solution in THF)
-
Diethyl ether (anhydrous)
-
Ethyl acetate (B1210297), Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Reaction flask, dropping funnel, magnetic stirrer, cooling baths (-40 °C, -70 °C), nitrogen atmosphere setup, rotary evaporator, chromatography column.
Procedure: [14]
-
Add n-butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) rapidly to a solution of 3-bromopyridine (10.04 g, 64 mmol) in diethyl ether (200 ml) at -40 °C under a nitrogen atmosphere over 5 minutes, maintaining the temperature below -40 °C.[14]
-
Stir the reaction mixture at -40 °C for 20 minutes.[14]
-
Cool the mixture to -70 °C and add diethylmethoxyborane in tetrahydrofuran (B95107) (64.0 ml of a 1M solution, 64 mmol) rapidly over 5 minutes, keeping the temperature below -63 °C.[14]
-
Allow the reaction to warm slowly to room temperature.[14]
-
Dilute the mixture with ethyl acetate and wash with brine.[14]
-
Dry the organic layer with Na₂SO₄ and remove the solvent under reduced pressure to obtain the crude product.[14]
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to afford this compound as a yellow crystalline solid (7.3 g).[14]
Caption: Synthesis pathways for this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and complex molecules for drug screening.[1]
Key Applications:
-
Abiraterone Acetate Synthesis: It is widely used as a crucial intermediate for the synthesis of Abiraterone acetate, a significant drug in the treatment of prostate cancer.[5][15]
-
Kinase Inhibitors: The compound is instrumental in preparing inhibitors of ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) protein kinases, which are promising targets for anticancer therapies.[1][7][8]
-
Suzuki-Miyaura Coupling: As a boronic acid derivative, it is a versatile partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of biaryl and heterocyclic systems.[1][7][8] This is particularly useful for creating diverse chemical libraries for drug screening.[1]
-
Other Reactions: It also serves as a reactant in palladium-catalyzed amination reactions, intramolecular Heck reactions, and N-methylation of the pyridyl group.[2][7]
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction, based on its application in the synthesis of 17-(3-Pyridyl)androsta-5,16-dien-3beta-ol, a precursor to Abiraterone.
Reagents and Equipment:
-
Aryl or vinyl halide/triflate (e.g., 17-iodo-androsta-5,16-dien-3beta-ol)
-
This compound
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride)
-
Base (e.g., 2M aqueous sodium carbonate)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Reaction flask, condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
Procedure (Example): [16]
-
To a stirred solution of the aryl halide (e.g., 17-iodo-androsta-5,16-dien-3beta-ol, 20 mmol) in THF (120 ml), add the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride, 0.2 mmol).[16]
-
Add this compound (22 mmol) to the mixture.[16]
-
Add the aqueous base (e.g., 2M sodium carbonate, 50 ml).[16]
-
Heat the mixture under a nitrogen atmosphere with stirring (e.g., at 80 °C) for a sufficient time (e.g., 48 hours) until reaction completion is observed by a suitable technique (e.g., TLC, LC-MS).[16]
-
Cool the reaction mixture to room temperature.
-
Partition the mixture between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic phase, dry it (e.g., over Na₂CO₃), and concentrate it under reduced pressure.[16]
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
This compound is classified as an irritant. Proper safety precautions must be taken during handling.
Table 2: Hazard and Precautionary Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][17][18] |
| GHS Signal Word | Warning | [10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves, lab coat. Use in a well-ventilated area or fume hood. | [10][17][19] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | [10][17][19] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [10][17][19] |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. | [17][19] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [10][17] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. | [3][5][17] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [17] |
Thermal Decomposition: Toxic vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and boron oxides, may be released upon thermal decomposition.[10]
Spectroscopic Data
While specific spectra are not provided in this guide, ¹³C NMR data is available in public databases.[20] Researchers should obtain lot-specific certificates of analysis for detailed spectroscopic information.
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development.[1][15] Its utility in constructing complex molecular architectures through robust C-C bond-forming reactions underscores its importance.[1] Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% 89878-14-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. This compound CAS 89878-14-8 [homesunshinepharma.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 5. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 89878-14-8 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. CAS 89878-14-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. This compound - Skyrun Industrial [chinaskyrun.com]
- 16. 89878-14-8 | 3-(Diethylboryl)pyridine | Abiraterone Acetate Related | Ambeed.com [ambeed.com]
- 17. fishersci.com [fishersci.com]
- 18. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Synthesis of Diethyl(3-pyridyl)borane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Diethyl(3-pyridyl)borane, a critical building block in modern organic and medicinal chemistry. This compound serves as a key reagent in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its application is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) such as Abiraterone Acetate and inhibitors of protein kinases like ATR, which are under investigation as potential anticancer agents.[2][3] This document details the primary and alternative synthetic pathways, providing in-depth experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and workflows.
Introduction
Organoboron compounds, particularly arylboronic acids and their esters, are indispensable tools in contemporary organic synthesis. This compound, with its pyridine (B92270) moiety, offers a versatile handle for constructing biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The reliable and efficient synthesis of this reagent is therefore of significant interest to the pharmaceutical and chemical research communities. This guide focuses on three principal synthetic strategies: lithiation-borylation, a Grignard-based approach, and a palladium-catalyzed Miyaura borylation followed by transesterification.
Synthetic Routes and Mechanisms
Primary Route: Lithiation of 3-Bromopyridine (B30812) and Borylation
The most established and widely reported method for the synthesis of this compound involves the halogen-metal exchange of 3-bromopyridine with an organolithium reagent, typically n-butyllithium, to form 3-lithiopyridine in situ. This highly reactive intermediate is then quenched with an electrophilic boron source, diethylmethoxyborane (B30974), to yield the desired product. The reaction is typically carried out at low temperatures to control the reactivity of the organolithium species and prevent side reactions.
Caption: Lithiation-Borylation Pathway for this compound Synthesis.
Alternative Route 1: Grignard Reagent-Based Synthesis
An alternative approach involves the formation of a 3-pyridyl Grignard reagent, 3-pyridylmagnesium bromide, from 3-bromopyridine and magnesium metal. This organomagnesium compound is then reacted with a suitable diethylboron (B14726175) electrophile, such as diethylmethoxyborane or chlorodiethylborane, to afford this compound. While Grignard reagents are generally less reactive than their organolithium counterparts, this method can offer advantages in terms of functional group tolerance and milder reaction conditions.
Caption: Grignard-Based Synthesis of this compound.
Alternative Route 2: Palladium-Catalyzed Miyaura Borylation and Transesterification
A modern and highly versatile method for the formation of aryl-boron bonds is the Miyaura borylation reaction. In this approach, 3-bromopyridine is coupled with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction yields 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130249) (a pinacol (B44631) boronate ester). The pinacol ester is then subjected to transesterification with ethanol (B145695) under acidic or basic conditions to furnish the final this compound. This two-step sequence offers excellent functional group compatibility.
References
An In-depth Technical Guide to Diethyl(3-pyridyl)borane
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Diethyl(3-pyridyl)borane, a key intermediate in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
This compound, also known by its IUPAC name diethyl(pyridin-3-yl)borane, is an organoborane compound.[1][2] Its structure consists of a pyridine (B92270) ring substituted at the 3-position with a diethylboryl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C9H14BN | [1][3][4][5] |
| Molecular Weight | 147.03 g/mol | [1][2][3][4][5][6] |
| CAS Number | 89878-14-8 | [1][3] |
| Appearance | White to yellow crystalline powder/solid | [6][7] |
| Melting Point | 164°C to 175°C | [7][8][9] |
| Canonical SMILES | B(CC)(CC)C1=CN=CC=C1 | [1][4] |
| InChI Key | OJKBCQOJVMAHDX-UHFFFAOYSA-N | [1] |
Spectroscopic data such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR are available for the characterization of this compound.[2][10][11]
Experimental Protocols for Synthesis
Two common methods for the synthesis of this compound are detailed below.
Protocol 1: Synthesis via Lithiation of 3-Bromopyridine (B30812)
This protocol involves the lithiation of 3-bromopyridine followed by reaction with diethylmethoxyborane (B30974).
-
Materials:
-
3-bromopyridine
-
n-Butyllithium (2.5M solution in hexanes)
-
Diethylmethoxyborane (1M solution in tetrahydrofuran)
-
Ether
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate (B86663) (Na2SO4)
-
-
Procedure: [6]
-
A solution of 3-bromopyridine (10.04 g, 64 mmol) in ether (200 ml) is cooled to -40°C under a nitrogen atmosphere.
-
n-Butyllithium (25.6 ml of a 2.5M solution in hexanes, 64 mmol) is added dropwise over 5 minutes, ensuring the temperature remains below -40°C.
-
The reaction mixture is stirred at -40°C for 20 minutes and then cooled to -70°C.
-
Diethylmethoxyborane (64.0 ml of a 1M solution in tetrahydrofuran, 64 mmol) is added dropwise over 5 minutes, maintaining the temperature below -63°C.
-
The reaction is allowed to warm to room temperature.
-
The mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with dichloromethane to yield this compound as a yellow crystalline solid.
-
Protocol 2: Alternative Synthesis in Butyl Ether
This method presents an alternative solvent and workup procedure.
-
Materials:
-
3-bromopyridine
-
n-Butyllithium
-
Diethylmethoxyborane
-
Butyl ether
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
-
-
Procedure: [12]
-
To a solution of n-butyl lithium (165 ml, 264 mmol) in butyl ether (250 ml) at -78°C under nitrogen, 3-bromopyridine (25.4 ml, 264 mmol) is added.
-
After 1 hour, diethylmethoxyborane (52 ml, 396 mmol) is added.
-
The mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Water and brine are added, and the organic layer is separated.
-
The organic layer is dried over sodium sulfate and then concentrated.
-
The resulting slurry is dissolved in isopropanol (500 ml) and cooled.
-
The product is isolated by filtration to give this compound.
-
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in various chemical transformations.
-
Pharmaceutical Synthesis: It is utilized in the preparation of inhibitors for the Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase, which are being investigated as potential anticancer agents.[3][8] ATR kinase is a key enzyme in the DNA damage response pathway.
-
Cross-Coupling Reactions: This compound is a reactant in Suzuki coupling reactions for the synthesis of trisubstituted pyrimidines from polyhalopyrimidines.[3][8][13] It is also used in palladium-catalyzed amination reactions and intramolecular Heck reactions.[8]
Visualization of a Relevant Signaling Pathway
The following diagram illustrates the role of ATR kinase in the DNA damage response pathway. This compound is a reactant used to synthesize inhibitors of this critical enzyme.
Caption: ATR Kinase Signaling Pathway in DNA Damage Response.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 8. This compound | 89878-14-8 [chemicalbook.com]
- 9. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(89878-14-8)IR [m.chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
Technical Guide: Spectroscopic and Synthetic Overview of Diethyl(3-pyridyl)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(3-pyridyl)borane is a versatile organoboron compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a key building block, particularly in palladium-catalyzed cross-coupling reactions, has made it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for its synthesis, and illustrates its role in key chemical transformations.
Spectroscopic Data
Precise, experimentally determined spectroscopic data for this compound is available through commercial suppliers. Researchers are advised to consult the spectral data provided with purchased samples for the most accurate information. The following tables are representative of the data that would be obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | Pyridyl-H |
| Data not publicly available | - | - | Pyridyl-H |
| Data not publicly available | - | - | Pyridyl-H |
| Data not publicly available | - | - | Pyridyl-H |
| Data not publicly available | Quartet | 4H | -B-CH₂-CH₃ |
| Data not publicly available | Triplet | 6H | -B-CH₂-CH₃ |
Note: The specific chemical shifts for the pyridyl protons and the ethyl groups are dependent on the solvent and experimental conditions. Data is typically acquired in solvents such as CDCl₃.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | Pyridyl-C (ipso-B) |
| Data not publicly available | Pyridyl-C |
| Data not publicly available | Pyridyl-C |
| Data not publicly available | Pyridyl-C |
| Data not publicly available | Pyridyl-C |
| Data not publicly available | -B-CH₂-CH₃ |
| Data not publicly available | -B-CH₂-CH₃ |
Note: The signal for the carbon atom attached to the boron (ipso-carbon) may be broadened due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | - | C-H stretching (aromatic) |
| Data not publicly available | - | C-H stretching (aliphatic) |
| Data not publicly available | - | C=C, C=N stretching (pyridyl ring) |
| Data not publicly available | - | B-C stretching |
| Data not publicly available | - | C-H bending |
Note: The IR spectrum provides valuable information about the functional groups present in the molecule.
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of a lithiated pyridine (B92270) derivative with an appropriate borane (B79455) reagent. The following protocols are based on established literature procedures.[1][2]
Synthesis of this compound from 3-Bromopyridine (B30812)
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethylmethoxyborane in tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
Procedure: [1]
-
To a solution of 3-bromopyridine (10.04 g, 64 mmol) in anhydrous diethyl ether (200 mL) under a nitrogen atmosphere, cooled to -40 °C, add n-butyllithium (25.6 mL of a 2.5 M solution in hexanes, 64 mmol) dropwise over 5 minutes, ensuring the temperature remains below -40 °C.
-
Stir the resulting mixture at -40 °C for 20 minutes.
-
Cool the reaction mixture to -70 °C.
-
Add diethylmethoxyborane (64.0 mL of a 1 M solution in THF, 64 mmol) dropwise over 5 minutes, maintaining the temperature below -63 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane, to yield this compound as a yellow crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls and other complex organic structures.
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
References
An In-depth Technical Guide to the Lewis Acidity of Pyridylborane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Lewis acidity of pyridylborane compounds, a class of molecules with significant potential in catalysis and drug development. It delves into the fundamental principles governing their acidity, the experimental and computational methods used for its quantification, and the intricate relationship between their structure and reactivity. This document aims to serve as a valuable resource for researchers seeking to understand, predict, and modulate the Lewis acidic properties of these versatile compounds.
Introduction to Lewis Acidity in Boron Chemistry
The concept of Lewis acidity, defined as the ability of a chemical species to accept an electron pair, is central to understanding the reactivity of a vast array of compounds. In the realm of boron chemistry, the electron-deficient nature of the boron atom, with its vacant p-orbital, makes organoboranes potent Lewis acids. This inherent acidity drives their utility in a multitude of chemical transformations, including catalysis, sensing, and materials science.
Pyridylboranes are a fascinating subclass of organoboranes where a pyridine (B92270) ring is covalently attached to the boron center. This arrangement introduces an intramolecular Lewis base (the pyridine nitrogen) in proximity to the Lewis acidic boron atom. The resulting interplay between the electron-donating pyridine and the electron-accepting borane (B79455) core gives rise to unique electronic properties and reactivities, often manifesting as "frustrated Lewis pairs" (FLPs) where steric hindrance prevents the formation of a classical intramolecular adduct. The Lewis acidity of these compounds is a critical parameter that dictates their behavior in chemical reactions and their potential for applications in areas such as drug delivery and bio-conjugation.
Quantifying Lewis Acidity: Methodologies and Protocols
A precise understanding of the Lewis acidity of pyridylborane compounds requires robust quantitative methods. Both experimental and computational approaches are employed to establish a reliable scale of Lewis acidity.
Experimental Determination of Lewis Acidity
One of the most widely adopted experimental techniques for determining Lewis acidity is the Gutmann-Beckett method.[1] This method utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a change in the electronic environment of the phosphorus atom, which can be monitored by ³¹P NMR spectroscopy.
The Lewis acidity is quantified by the change in the ³¹P NMR chemical shift (Δδ³¹P) upon formation of the adduct between the borane and Et₃PO. A larger downfield shift indicates a stronger Lewis acid. The Acceptor Number (AN) can be calculated from the chemical shift of the sample (δ_sample) using the following equation, referenced against hexane (B92381) (AN = 0) and SbCl₅ (AN = 100):[1]
AN = 2.21 × (δ_sample - 41.0)
Experimental Protocol: Gutmann-Beckett Method
-
Sample Preparation: In a nitrogen-filled glovebox, a solution of the pyridylborane compound (typically ~0.1 mmol) is prepared in a dry, deuterated, and non-coordinating solvent (e.g., CD₂Cl₂ or C₆D₆).
-
Probe Addition: A solution of triethylphosphine oxide (Et₃PO) in the same solvent is added to the borane solution, typically in a 1:1 molar ratio.
-
NMR Analysis: The ³¹P NMR spectrum of the resulting solution is recorded.
-
Data Analysis: The chemical shift of the Et₃PO-borane adduct is compared to that of free Et₃PO in the same solvent to determine the Δδ³¹P value.
Computational Quantification of Lewis Acidity
Computational chemistry provides powerful tools to predict and understand the Lewis acidity of molecules. The most common metric is the Fluoride (B91410) Ion Affinity (FIA).
The FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. A more positive FIA value corresponds to a stronger Lewis acid.
LA + F⁻ → [LA-F]⁻
FIA = -ΔH
FIA values are typically calculated using density functional theory (DFT) or higher-level ab initio methods. These calculations provide a thermodynamic measure of the intrinsic Lewis acidity of a molecule, free from solvent effects.
Computational Protocol: Fluoride Ion Affinity (FIA) Calculation
-
Geometry Optimization: The geometries of the Lewis acid (pyridylborane) and its fluoride adduct are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation: The gas-phase enthalpies of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated.
-
FIA Calculation: The FIA is calculated as the negative of the difference between the enthalpy of the adduct and the sum of the enthalpies of the Lewis acid and the fluoride ion.
Quantitative Lewis Acidity Data for Boron Compounds
| Compound | Gutmann-Beckett Acceptor Number (AN) | Fluoride Ion Affinity (FIA) (kJ/mol) |
| B(C₆F₅)₃ | 82 | 452 |
| BPh₃ | - | 354 |
| BCl₃ | - | 425 |
| BF₃ | 89 | 342 |
Note: The table presents data for common boranes for comparative purposes. Specific quantitative data for a series of pyridylboranes is a subject of ongoing research and not available in a comprehensive format in the reviewed literature.
Structure-Acidity Relationships in Pyridylboranes
The Lewis acidity of pyridylborane compounds is a delicate balance of several factors:
-
Inductive Effects: Electron-withdrawing substituents on the aryl groups attached to the boron atom increase its electrophilicity and, consequently, its Lewis acidity.
-
Steric Hindrance: Bulky substituents around the boron center can hinder the approach of a Lewis base, a key feature in the design of frustrated Lewis pairs.
-
Intramolecular N→B Interaction: The lone pair on the pyridine nitrogen can interact with the vacant p-orbital of the boron atom. The strength of this interaction, which is influenced by the geometry and the electronic properties of the molecule, can significantly modulate the external Lewis acidity. In many cases, this interaction is weak, leading to the "frustrated" character of the Lewis pair.
Experimental and Computational Workflows
The determination of Lewis acidity follows a structured workflow, integrating both experimental and computational methods for a comprehensive understanding.
Applications and Future Outlook
The tunable Lewis acidity of pyridylborane compounds makes them promising candidates for a variety of applications:
-
Catalysis: As components of frustrated Lewis pairs, they can activate small molecules like H₂, CO₂, and olefins, enabling metal-free hydrogenation and carbon dioxide fixation reactions.
-
Drug Development: The ability to modulate Lewis acidity is crucial for designing boronic acid-based drugs that can selectively interact with biological targets.
-
Sensing: The interaction of the pyridylborane with analytes can lead to changes in their photophysical properties, forming the basis for fluorescent sensors.
The field of pyridylborane chemistry is rapidly evolving. Future research will likely focus on the synthesis of novel pyridylborane architectures with precisely controlled Lewis acidity, leading to the development of more efficient catalysts and sophisticated therapeutic agents. A deeper understanding of the structure-acidity relationships, supported by comprehensive quantitative data, will be paramount to unlocking the full potential of this exciting class of compounds.
Conclusion
This technical guide has provided a detailed overview of the Lewis acidity of pyridylborane compounds. The fundamental principles, methods of quantification, and the interplay of structural and electronic factors have been discussed. While a comprehensive quantitative dataset for a wide range of pyridylboranes is an area for future research, the methodologies and concepts presented herein provide a robust framework for scientists and researchers to navigate this promising area of chemistry. The continued exploration of these ambiphilic molecules holds the key to significant advancements in catalysis, materials science, and medicine.
References
The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ascent of organoboron chemistry from a niche area of study to a cornerstone of modern synthetic organic chemistry is a testament to scientific curiosity, serendipity, and the relentless pursuit of transformative chemical reactivity. Organoboron reagents, once considered mere laboratory curiosities, are now indispensable tools in academic and industrial research, particularly in the realm of drug discovery and development. Their unique reactivity, functional group tolerance, and stereospecificity have enabled the construction of complex molecular architectures with unprecedented efficiency. This technical guide provides an in-depth exploration of the discovery and history of organoboron reagents, detailing the seminal experiments that laid their foundation and the conceptual breakthroughs that unlocked their vast synthetic potential.
The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis
The journey into the world of organoboron chemistry began in the mid-19th century. In 1860, the English chemist Edward Frankland, a pioneer in the field of organometallic chemistry, reported the first synthesis of an organoboron compound, triethylborane (B153662).[1] This landmark achievement, while not immediately recognized for its full potential, marked the formal birth of a new class of chemical reagents.
Experimental Protocol: Frankland's Synthesis of Triethylborane (1860)
Objective: To synthesize triethylborane through the reaction of diethylzinc (B1219324) and triethyl borate (B1201080).
Reagents:
-
Diethylzinc (Zn(C₂H₅)₂)
-
Triethyl borate (B(OC₂H₅)₃)
-
Anhydrous ether (solvent)
Procedure (Inferred):
-
In a flask equipped for distillation and maintained under an inert atmosphere (e.g., carbon dioxide), a solution of diethylzinc in anhydrous ether is prepared.
-
Triethyl borate is slowly added to the diethylzinc solution. The reaction is exothermic and likely required cooling to control the rate.
-
The reaction mixture is heated to drive the reaction to completion and to distill the volatile triethylborane product.
-
The collected distillate, triethylborane, is a spontaneously flammable liquid and must be handled with extreme care under an inert atmosphere.
Reaction:
3 Zn(C₂H₅)₂ + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂
While successful, Frankland's method was hazardous and the utility of the resulting triethylborane was not immediately apparent. For nearly a century, organoboron chemistry remained a relatively unexplored field.
The Brown Revolution: Hydroboration and the Dawn of a New Era
The landscape of organoboron chemistry was irrevocably changed in the mid-20th century by the groundbreaking work of Herbert C. Brown at Purdue University. In 1956, Brown and his students discovered the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double bond.[2] This discovery, which earned Brown a share of the 1979 Nobel Prize in Chemistry, transformed organoboranes from chemical curiosities into versatile synthetic intermediates.
The Hydroboration-Oxidation of 1-Hexene (B165129): A Foundational Experiment
One of the earliest and most illustrative examples of the power of hydroboration is the conversion of 1-hexene to 1-hexanol (B41254). This reaction demonstrates the hallmark anti-Markovnikov regioselectivity and syn-stereospecificity of the hydroboration-oxidation sequence.
Detailed Experimental Protocol: Hydroboration-Oxidation of 1-Hexene
The following protocol is adapted from a procedure published in Organic Syntheses, a testament to the reliability and practicality of Brown's methodology.[3]
Objective: To synthesize 1-hexanol from 1-hexene via a hydroboration-oxidation sequence.
Reagents:
-
1-Hexene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Sodium hydroxide (B78521) (NaOH) solution (3 N)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
Part A: Hydroboration of 1-Hexene to Trihexylborane (B75710)
-
A dry, 500-mL, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser topped with a nitrogen inlet. The apparatus is flushed with dry nitrogen to ensure an inert atmosphere.
-
In the flask, place 25.3 g (0.301 mole) of 1-hexene and 150 mL of anhydrous tetrahydrofuran.
-
The flask is cooled in an ice bath to maintain the temperature below 20 °C.
-
With stirring, 103 mL (0.110 mole) of a 1.07 M solution of borane (B79455) in tetrahydrofuran is added dropwise over a 20-minute period.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour to ensure the completion of the hydroboration.
Part B: Oxidation of Trihexylborane to 1-Hexanol
-
To the solution of trihexylborane from Part A, 34 mL (0.1 mole) of a 3 N solution of sodium hydroxide is added.
-
The flask is cooled in a water bath to maintain the temperature at approximately 35 °C.
-
36 mL (0.35 mole) of 30% hydrogen peroxide is added dropwise at a rate that maintains the reaction temperature around 35 °C. The addition is exothermic.
-
After the addition is complete, the mixture is stirred at room temperature for an additional hour.
-
The reaction mixture is then poured into 100 mL of water. The organic layer is separated, and the aqueous layer is extracted with 50 mL of diethyl ether.
-
The combined organic extracts are washed with three 50-mL portions of saturated brine solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the residual 1-hexanol is purified by fractional distillation.
Quantitative Data from Early Hydroboration Studies
The power of hydroboration lies in its predictable regioselectivity, particularly with sterically hindered boranes. The following table summarizes the regioselectivity of hydroboration for various alkenes with different borane reagents, demonstrating the anti-Markovnikov preference.
| Alkene | Borane Reagent | % Boron at Less Substituted Carbon | % Boron at More Substituted Carbon |
| 1-Hexene | Diborane (B₂H₆) | 94 | 6 |
| Styrene | Diborane (B₂H₆) | 80 | 20 |
| Styrene | 9-BBN | 98.5 | 1.5 |
| 2-Methyl-1-pentene | Diborane (B₂H₆) | 99 | 1 |
| 4-Methyl-2-pentene | Diborane (B₂H₆) | 57 | 43 |
| 4-Methyl-2-pentene | 9-BBN | 99.8 | 0.2 |
Data compiled from various sources reporting on early hydroboration studies.
The Suzuki-Miyaura Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation
While hydroboration provided a robust method for preparing organoboranes, their full potential as synthetic reagents was realized with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for the stereospecific cross-coupling of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides.[4][5] This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for constructing carbon-carbon bonds. Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010 for their work on palladium-catalyzed cross-couplings in organic synthesis.[6]
The Original Suzuki-Miyaura Coupling: A Stereospecific Synthesis of Dienes
The initial report by Suzuki and Miyaura focused on the coupling of alkenylboranes with alkenyl halides to produce conjugated dienes with high stereospecificity.
Detailed Experimental Protocol: The First Suzuki-Miyaura Cross-Coupling
The following is a representative protocol based on the conditions described in the seminal 1979 Tetrahedron Letters publication.[4][5]
Objective: To achieve the stereospecific cross-coupling of an alkenylborane with an alkenyl halide.
Reagents:
-
1-Alkenylborane (e.g., derived from the hydroboration of an alkyne)
-
1-Alkenyl halide (e.g., (E)-1-bromo-1-hexene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Sodium ethoxide, NaOEt)
-
Solvent (e.g., Benzene or Tetrahydrofuran)
Procedure:
-
A reaction flask is charged with the 1-alkenylborane and the 1-alkenyl halide in the chosen solvent under a nitrogen atmosphere.
-
A catalytic amount of the palladium catalyst (typically 1-5 mol%) is added to the mixture.
-
The base (e.g., a solution of sodium ethoxide in ethanol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by chromatography or distillation to yield the desired conjugated diene.
Quantitative Data from the Original Suzuki-Miyaura Coupling
The initial report highlighted the high yields and stereospecificity of the reaction.
| Alkenylborane | Alkenyl Halide | Base | Solvent | Yield (%) |
| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (E)-1-Bromo-1-hexene | NaOEt | Benzene | 88 |
| (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-1-Bromo-1-hexene | NaOEt | Benzene | 78 |
| (Z)-1-Hexenyl-1,3,2-benzodioxaborole | (E)-1-Bromo-1-hexene | NaOEt | Benzene | 76 |
| (E)-Cyclohexenyl-1,3,2-benzodioxaborole | (E)-1-Iodo-1-octene | NaOEt | Benzene | 91 |
Data adapted from Miyaura, N.; Yamada, K.; Suzuki, A. Tetrahedron Lett. 1979, 20 (36), 3437–3440.[4][5]
Visualizing the Core Concepts in Organoboron Chemistry
To better understand the logical progression and the key chemical transformations in the history and application of organoboron reagents, the following diagrams have been generated using the DOT language.
Caption: A timeline of key discoveries in organoboron chemistry.
Caption: Experimental workflow of the hydroboration-oxidation reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified signaling pathway of Bortezomib's mechanism of action.
Conclusion: From a Single Compound to a Universe of Possibilities
The history of organoboron reagents is a compelling narrative of how fundamental discoveries can blossom into transformative technologies. From Edward Frankland's initial synthesis of triethylborane to the elegant and powerful reactions developed by Herbert C. Brown, Akira Suzuki, and Norio Miyaura, the field has continuously evolved, pushing the boundaries of what is possible in chemical synthesis. The applications of organoboron chemistry in drug discovery, exemplified by the proteasome inhibitor bortezomib, underscore the profound impact of this field on human health. For researchers and scientists in drug development, a deep understanding of the history and fundamental principles of organoboron chemistry is not just an academic exercise but a critical foundation for future innovation. The journey of organoboron reagents is far from over, and the next chapter, undoubtedly, will be written in the laboratories of those who continue to explore the rich and versatile chemistry of boron.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]
- 5. N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. doi10.1016/S0040-4039(01)95429-2 - References - Scientific Research Publishing [scirp.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Solubility of Diethyl(3-pyridyl)borane in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(3-pyridyl)borane (CAS No. 89878-14-8) is a versatile organoboron compound of significant interest in synthetic organic chemistry and drug discovery. Its utility as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the synthesis of potent enzyme inhibitors, underscores the importance of understanding its fundamental physicochemical properties. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, supported by experimental protocols and visualizations of its key applications.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 89878-14-8 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₄BN | --INVALID-LINK-- |
| Molecular Weight | 147.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystal | --INVALID-LINK-- |
| Melting Point | 172-175 °C | --INVALID-LINK-- |
| Boiling Point | 205.9 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.86 g/cm³ | --INVALID-LINK-- |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on a combination of qualitative statements from safety data sheets and the known solubility characteristics of analogous arylboronic acids and their derivatives, a representative solubility profile can be constructed.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 20°C) |
| Water | Polar Protic | Slightly Soluble | < 10 mg/L[1] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Data not available |
| Ethyl Acetate | Polar Aprotic | Soluble | Data not available |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available |
| Toluene | Non-polar Aprotic | Soluble | Data not available |
| Acetone | Polar Aprotic | Likely Soluble | Data not available |
| Diethyl Ether | Non-polar Aprotic | Likely Soluble | Data not available |
| Hexane | Non-polar Aprotic | Likely Insoluble/Slightly Soluble | Data not available |
| Methanol | Polar Protic | Likely Soluble | Data not available |
| Ethanol | Polar Protic | Likely Soluble | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Data not available |
Note: The "Likely Soluble" and "Likely Insoluble/Slightly Soluble" entries are inferred from the general solubility of organoboron compounds and the stated solubility in solvents with similar polarities. Experimental verification is recommended for precise quantitative values.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected laboratory solvents (e.g., Toluene, THF, Ethanol, Hexane)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess of the solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Collection:
-
After equilibration, allow the undissolved solid to settle at the bottom of the vial.
-
Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended).
-
Continue heating until the solvent has completely evaporated and a constant weight of the dried solid is achieved.
-
-
Data Analysis:
-
Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish.
-
Determine the solubility in grams per 100 mL ( g/100 mL) or other desired units using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution taken (mL)) * 100
-
-
Replication:
-
Repeat the experiment at least two more times for each solvent to ensure the reproducibility of the results.
-
Visualizations: Applications of this compound
A. Experimental Workflow: Suzuki-Miyaura Coupling
This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The following diagram illustrates a typical workflow for such a reaction.
References
The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of the Pyridyl-Boron Bond
For Researchers, Scientists, and Drug Development Professionals
The pyridyl-boron bond, a linchpin in contemporary organic synthesis, offers a versatile and powerful tool for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth exploration of the fundamental reactivity of this critical chemical linkage, offering a comprehensive overview of its synthesis, key transformations, and the underlying principles that govern its behavior. Detailed experimental protocols for seminal reactions and a quantitative analysis of its properties are presented to empower researchers in harnessing the full potential of pyridyl-boron chemistry.
The Nature of the Pyridyl-Boron Bond: A Blend of Stability and Reactivity
The pyridyl-boron bond represents a unique intersection of functionalities. The electron-withdrawing nature of the pyridine (B92270) ring and the inherent Lewis acidity of the boron atom create a polarized bond that is both sufficiently stable for isolation and handling, yet reactive enough to participate in a wide array of chemical transformations.
Bond Characteristics:
Computational and crystallographic studies have provided insights into the geometry of the pyridyl-boron bond. For instance, in boron difluoride complexes bearing π-expanded pyridine ligands, the N–B bond lengths are observed to be in the range of 1.574 Å to 1.636 Å, with slight fluctuations between the ground and excited states.[1] The C–N bond within the pyridine ring of these complexes exhibits some double bond character, contributing to the overall rigidity of the system.[1] The average B-C bond length in certain pyridylboronic acid derivatives has been reported to be approximately 1.6035 Å.[2]
The reactivity of the pyridyl-boron bond is significantly influenced by the position of the boron substituent on the pyridine ring. Notably, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a challenge often referred to as the "2-pyridyl problem."[3] This instability has spurred the development of various strategies to stabilize these valuable reagents, as will be discussed in subsequent sections. In contrast, 3- and 4-pyridylboronic acids exhibit greater stability.
Lewis Acidity:
Boronic acids, including their pyridyl derivatives, are Lewis acids that can exist in equilibrium with their corresponding boronate forms in aqueous solutions.[4][5][6] The Lewis acidity of these compounds can be quantitatively assessed through various methods, including the determination of acceptor numbers.[4] This property plays a crucial role in their reactivity, influencing their interaction with bases and their participation in catalytic cycles. The formation of adducts with Lewis bases, such as pyridine, can significantly impact the electronic properties and reactivity of the boron center.[7]
Synthesis of Pyridyl-Boron Compounds: A Toolkit for Molecular Architects
A variety of synthetic methodologies have been developed to access a diverse range of pyridyl-boron compounds, including pyridylboronic acids, their esters (e.g., pinacol (B44631) esters), trifluoroborates, and MIDA (N-methyliminodiacetic acid) boronates.
Halogen-Metal Exchange and Borylation
The reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) followed by quenching with a trialkyl borate (B1201080) remains a fundamental and widely used method for the synthesis of pyridylboronic acids and their esters.
Palladium-Catalyzed Cross-Coupling Borylation
The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a powerful and versatile method for the synthesis of pyridylboronic esters.
Iridium-Catalyzed C-H Borylation
A significant advancement in the synthesis of pyridyl-boron compounds is the direct C-H borylation of pyridines catalyzed by iridium complexes. This method offers an atom-economical approach to functionalize the pyridine ring, often with high regioselectivity governed by steric and electronic factors.[8][9][10][11][12]
Key Reactivity of the Pyridyl-Boron Bond
The utility of pyridyl-boron compounds stems from their participation in a variety of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed cross-coupling of a pyridyl-boron reagent with an organic halide or triflate is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[13][14][15][16][17][18][19][20][21] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the pyridyl group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15][22]
Protodeboronation
As mentioned previously, the cleavage of the C-B bond by a proton source is a significant side reaction, particularly for electron-deficient heteroarylboronic acids like 2-pyridylboronic acid.[9] This process can be influenced by the reaction conditions, including the presence of water and the acidity of the medium.
Formation of Lewis Adducts
The Lewis acidic boron atom in pyridyl-boron compounds can interact with Lewis bases, including the nitrogen atom of another pyridine molecule. This can lead to the formation of adducts that can modulate the reactivity of the boron species.[7]
Stabilized Pyridyl-Boron Reagents: Overcoming the "2-Pyridyl Problem"
The inherent instability of 2-pyridylboronic acid has led to the development of several stabilized derivatives that are more robust and easier to handle.
-
Pyridyl Trifluoroborates: Potassium pyridyltrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent surrogates for pyridylboronic acids in Suzuki-Miyaura coupling reactions.[23][24]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives.[3][25][26][27][28] They are particularly valuable in iterative cross-coupling strategies due to their unique chromatographic behavior, allowing for a "catch and release" purification strategy.[25][28]
Data Presentation: Quantitative Insights into Pyridyl-Boron Reactivity
The following tables summarize key quantitative data related to the synthesis and reactivity of pyridyl-boron compounds, providing a basis for comparison and reaction optimization.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of a 2-Pyridylboronate [19]
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |
| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |
| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |
| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |
| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |
Reaction Conditions: 1.0 equiv of aryl or heteroaryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂dba₃, 3.0 mol% phosphine (B1218219) oxide ligand, Dioxane, 110 °C.
Table 2: Iridium-Catalyzed Borylation of CF₃-Substituted Pyridines [29]
| Entry | Substrate | Product(s) (Ratio) | Yield (%) |
| 1 | 2,3-bis(trifluoromethyl)pyridine | 5-borylated | 82 |
| 2 | 2,4-bis(trifluoromethyl)pyridine | 6-borylated | 95 |
| 3 | 2,5-bis(trifluoromethyl)pyridine | 3-borylated | 85 |
| 4 | 2,6-bis(trifluoromethyl)pyridine | 4-borylated | 92 |
| 5 | 3,5-bis(trifluoromethyl)pyridine | 2- and 4-borylated (1:1.5) | 88 |
Yields are for isolated compounds.
Experimental Protocols: A Practical Guide
This section provides detailed experimental procedures for key transformations involving pyridyl-boron compounds.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a 2-Pyridylboronate[13]
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Anhydrous potassium fluoride (B91410) (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) (2.0-3.0 mol%)
-
Phosphine or phosphine oxide ligand (e.g., ligand 1 from the source) (6.0-9.0 mol%)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
In an oven-dried, resealable Schlenk tube equipped with a Teflon screw valve, combine Pd₂dba₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle twice).
-
Add anhydrous 1,4-dioxane via syringe, followed by the aryl halide (if liquid, add via syringe; if solid, add with the other solid reagents).
-
Replace the rubber septum with the Teflon screw valve and seal the tube.
-
Heat the reaction mixture to 110 °C until the aryl halide is completely consumed, as monitored by gas chromatography.
-
Allow the reaction to cool to room temperature.
-
Filter the reaction solution through a thin pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine[8]
Materials:
-
[Ir(OMe)(COD)]₂ (precatalyst) (1 mol%)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (ligand) (2 mol%)
-
Pinacolborane (HBPin) (3.0 equiv total)
-
Trifluoromethylpyridine substrate (1.0 equiv)
Procedure:
-
Weigh the [Ir(OMe)(COD)]₂ precatalyst and the tmphen ligand in the air.
-
In a fume hood, charge a Schlenk flask equipped with a magnetic stir bar with nitrogen and evacuate (at least three cycles).
-
Under a positive nitrogen pressure, add pinacolborane (1.5 equiv) and the trifluoromethylpyridine substrate using a micropipette. Stir the mixture at room temperature for 1 hour in the closed Schlenk flask.
-
Under a nitrogen flow, add the [Ir(OMe)(COD)]₂ precatalyst, the tmphen ligand, and additional pinacolborane (1.5 equiv) to the Schlenk flask.
-
Close the Schlenk flask and heat the reaction mixture at 80 °C in an oil bath.
-
Monitor the progress of the reaction by TLC and/or GC-MS.
-
Once the reaction is complete, cool the flask to room temperature and open it to the air.
-
Dissolve the crude reaction mixture in dichloromethane (B109758) and remove the volatiles under vacuum using a rotary evaporator.
-
Purify the crude product by column chromatography using silica gel as the stationary phase.
Protocol 3: Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane[23]
Materials:
-
4-Bromo[2.2]paracyclophane (1.00 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (nBuLi) (1.10 equiv)
-
Triisopropylborate (1.50 equiv)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve 4-bromo[2.2]paracyclophane in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add nBuLi dropwise via syringe.
-
After 1 hour, quench the yellow solution with triisopropylborate.
-
Allow the now colorless solution to slowly warm to room temperature.
-
Follow the subsequent steps for the conversion to the trifluoroborate salt as detailed in the original literature.
Conclusion and Future Outlook
The chemistry of the pyridyl-boron bond continues to be a vibrant and rapidly evolving field. The development of new, more stable pyridyl-boron reagents and more efficient and selective catalytic systems will undoubtedly expand the synthetic chemist's toolbox. As our understanding of the fundamental reactivity of this bond deepens, so too will our ability to design and construct increasingly complex and functional molecules for a wide range of applications, from life-saving pharmaceuticals to cutting-edge materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they explore the exciting frontiers of pyridyl-boron chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 6. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Recent advances in the synthesis and reactivity of MIDA boronates [ouci.dntb.gov.ua]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Diethyl(3-pyridyl)borane for the Synthesis of Biaryls
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the various organoboron reagents utilized in this transformation, diethyl(3-pyridyl)borane has emerged as a valuable building block for introducing a 3-pyridyl moiety onto an aromatic core.[5][6] The resulting 3-arylpyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.[4]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. It includes a summary of reaction conditions, a comprehensive table of substrate scope with corresponding yields, and a detailed experimental procedure. Additionally, diagrams illustrating the reaction workflow and the catalytic cycle are provided to aid researchers in the successful implementation of this methodology.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of base and the nature of the aryl halide. The following table summarizes the yields obtained for the synthesis of various 3-arylpyridines.
| Entry | Aryl Halide | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | NaOEt | Benzene (B151609) | 75 |
| 2 | Bromobenzene | NaOEt | Benzene | 70 |
| 3 | p-Iodoanisole | NaOEt | Benzene | 85 |
| 4 | p-Bromoanisole | NaOEt | Benzene | 82 |
| 5 | p-Iodotoluene | NaOEt | Benzene | 88 |
| 6 | p-Bromotoluene | NaOEt | Benzene | 84 |
| 7 | p-Chlorotoluene | NaOEt | Benzene | 25 |
| 8 | p-Bromobenzonitrile | NaOEt | Benzene | 78 |
| 9 | p-Iodonitrobenzene | NaOEt | Benzene | 80 |
| 10 | o-Bromotoluene | NaOEt | Benzene | 65 |
| 11 | Iodobenzene | KOH/Bu₄NBr | THF | 78 |
| 12 | p-Bromotoluene | KOH/Bu₄NBr | THF | 84 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides: [5]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene, etc.)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Base (e.g., Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH) with Tetrabutylammonium (B224687) bromide (Bu₄NBr))
-
Anhydrous solvent (Benzene or Tetrahydrofuran (THF))
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.5 mmol), the selected base (3 mmol), and the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).
-
Add the anhydrous solvent (Benzene or THF) to the flask.
-
To this stirred suspension, add this compound (1 mmol).
-
Heat the reaction mixture to reflux temperature and maintain stirring under the inert atmosphere.
-
Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Perform an aqueous work-up. The exact procedure may vary depending on the specific product, but typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.
Note: The choice of base and solvent can significantly impact the reaction yield. As indicated in the data table, sodium ethoxide in benzene and a combination of potassium hydroxide and tetrabutylammonium bromide in THF have been shown to be effective.[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-arylpyridines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Using Diethyl(3-pyridyl)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The Suzuki-Miyaura coupling, a prominent example of these transformations, utilizes organoboron compounds as coupling partners and has become an indispensable tool in medicinal chemistry for the construction of complex molecular architectures.[1][2] Diethyl(3-pyridyl)borane has emerged as a valuable reagent in this context, serving as a versatile building block for the introduction of the 3-pyridyl moiety, a common motif in pharmaceutically active compounds.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery and Development
The 3-pyridyl structure is a key component in a wide array of therapeutic agents. The use of this compound in Suzuki-Miyaura coupling reactions provides a direct and efficient route to synthesize 3-arylpyridines, which are important intermediates in the development of novel pharmaceuticals.[3]
A significant application of this methodology lies in the synthesis of inhibitors for protein kinases such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinases.[1] These kinases are crucial components of the DNA damage response (DDR) pathway, and their inhibition is a promising strategy in cancer therapy.[1][4][5] By facilitating the synthesis of complex heterocyclic systems that can interact with these kinase targets, this compound plays a vital role in the discovery of new anticancer agents.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various aryl halides, as reported by Terashima and coworkers.[3]
| Entry | Aryl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | NaOEt | Benzene | 6 | 75 |
| 2 | Iodobenzene | KOH/Bu₄NBr | THF | 2 | 82 |
| 3 | Bromobenzene | KOH/Bu₄NBr | THF | 2 | 80 |
| 4 | p-Bromoanisole | KOH/Bu₄NBr | THF | 2 | 85 |
| 5 | p-Bromotoluene | KOH/Bu₄NBr | THF | 2 | 84 |
| 6 | p-Chlorobromobenzene | KOH/Bu₄NBr | THF | 2 | 65 |
| 7 | o-Chlorobromobenzene | KOH/Bu₄NBr | THF | 2 | 55 |
| 8 | p-Bromonitrobenzene | KOH/Bu₄NBr | THF | 2 | 78 |
Experimental Protocols
Materials and Methods
-
Reagents: this compound, aryl halides, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), bases (e.g., potassium hydroxide (B78521), sodium ethoxide), phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), and solvents (e.g., THF, benzene) should be of appropriate grade and purity for organic synthesis. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Equipment: Standard laboratory glassware for organic synthesis, including round-bottom flasks, condensers, and magnetic stirrers. Inert atmosphere techniques (e.g., Schlenk line or glovebox) are required.
Synthesis of this compound
A representative procedure for the synthesis of this compound is as follows:
-
To a solution of 3-bromopyridine (B30812) (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add diethylmethoxyborane (B30974) (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over sodium sulfate (B86663), concentrate under reduced pressure, and purify the residue by chromatography to yield this compound.
General Protocol for Palladium-Catalyzed Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide:[3]
-
To a stirred mixture of the aryl halide (1.5 mmol) and Pd(PPh₃)₄ (0.05 mmol) in THF (10 mL) under a nitrogen atmosphere at room temperature, add tetrabutylammonium bromide (0.1 mmol), powdered potassium hydroxide (3.0 mmol), and this compound (1.0 mmol).[3]
-
Heat the mixture under reflux for 2 hours.[3]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with brine.[3]
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.[3]
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.[3]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibitors of ATR Kinase for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application of Diethyl(3-pyridyl)borane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl(3-pyridyl)borane is a versatile organoboron reagent that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The stability, reactivity, and commercial availability of this compound make it an invaluable tool for medicinal chemists in the development of novel therapeutics.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including precursors for anticancer agents.
Core Applications in Pharmaceutical Synthesis
This compound is principally utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce a 3-pyridyl moiety into a target molecule. This is particularly significant in the synthesis of:
-
Protein Kinase Inhibitors: Many kinase inhibitors feature a pyridine (B92270) ring as a key pharmacophore for binding to the ATP-binding site of the enzyme. This compound is used in the synthesis of inhibitors for targets such as Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinases, which are involved in DNA damage repair and are important targets in oncology.[1]
-
Abiraterone Acetate (B1210297) Intermediates: Abiraterone acetate is a crucial drug for the treatment of prostate cancer. A key step in its synthesis involves the Suzuki-Miyaura coupling of a steroidal vinyl triflate or vinyl iodide with this compound.
-
Trisubstituted Pyrimidines: The pyrimidine (B1678525) scaffold is another essential motif in medicinal chemistry. This compound can be coupled with dihalopyrimidines to regioselectively introduce a pyridyl group, leading to the synthesis of diverse libraries of compounds for drug screening.[1]
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Application/Product | Coupling Partners | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Abiraterone Acetate Intermediate | 3β-acetoxy-17-iodoandrosta-5,16-diene + this compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | ~85 |
| ATM Kinase Inhibitor Precursor | 8-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one + this compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | Not Specified |
| 4-(3-pyridyl)pyrimidine | 4-chloro-pyrimidine + this compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 (MW) | Good to Excellent |
Experimental Protocols
Synthesis of an Abiraterone Acetate Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of a steroidal vinyl iodide with this compound.
Materials:
-
3β-acetoxy-17-iodoandrosta-5,16-diene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add 3β-acetoxy-17-iodoandrosta-5,16-diene (1.0 eq) and this compound (1.5 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Prepare a 2M aqueous solution of Sodium Carbonate.
-
Add a solvent mixture of Toluene, Ethanol, and the aqueous Sodium Carbonate solution (e.g., in a 3:1:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3β-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene.
Synthesis of an ATM Kinase Inhibitor Precursor
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to form a pyridinyl-substituted imidazoquinolinone core, a common scaffold in ATM kinase inhibitors.
Materials:
-
8-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a reaction flask, combine 8-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq).
-
Add a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Heat the mixture to 90 °C with stirring under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Synthesis of a Trisubstituted Pyrimidine Intermediate
This protocol describes the regioselective Suzuki-Miyaura coupling of a dichloropyrimidine with this compound, typically at the more reactive C4 position.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and Potassium Carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).
-
Add a degassed mixture of 1,4-Dioxane and water (e.g., 2:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Monitor for the formation of the mono-substituted product by LC-MS.
-
After completion, cool the vial to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the 2-chloro-4-(pyridin-3-yl)pyrimidine. Further substitution at the C2 position can be achieved in a subsequent step if desired.
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling using this compound.
Caption: Inhibition of the ATM/ATR signaling pathway by inhibitors synthesized with this compound.
References
Application Notes and Protocols for the Synthesis of Trisubstituted Pyrimidines Using Diethyl(3-pyridyl)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is of paramount importance for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the pyrimidine ring. Diethyl(3-pyridyl)borane has emerged as a key reagent in this context, allowing for the efficient synthesis of pyridinyl-substituted pyrimidines, which are prevalent in many biologically active compounds.[1][2]
These application notes provide detailed protocols for the synthesis of trisubstituted pyrimidines via the Suzuki-Miyaura coupling of this compound with dihalopyrimidines. The protocols cover regioselective mono-substitution and one-pot di-substitution, offering researchers a guide to synthesizing diverse libraries of pyrimidine derivatives for drug screening and development.[1]
Reaction Principle: The Suzuki-Miyaura Coupling
The synthesis of pyridinyl-substituted pyrimidines using this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via a catalytic cycle involving the oxidative addition of the halopyrimidine to a Pd(0) species, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
In the case of dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), the reaction can be controlled to achieve either mono- or di-substitution. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards oxidative addition than the C2 position, allowing for regioselective mono-arylation at the C4 position under controlled conditions.[3][4]
Data Presentation
Table 1: Regioselective Mono-substitution of 2,4-Dichloropyrimidine with Various Boronic Acids (Microwave-Assisted)
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 81 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-4-(p-tolyl)pyrimidine | 75 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 85 |
| 4 | 3-Thiopheneboronic acid | 2-Chloro-4-(thiophen-3-yl)pyrimidine | 68 |
| 5 | This compound | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Estimated 70-80 * |
Table 2: One-Pot Di-substitution of 2,4-Dichloropyrimidine
| Entry | Boronic Acid 1 | Boronic Acid 2 | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenylboronic acid | 2,4-Diphenylpyrimidine | 76 |
| 2 | 4-Methylphenylboronic acid | Phenylboronic acid | 2-Phenyl-4-(p-tolyl)pyrimidine | 72 |
| 3 | This compound | Phenylboronic acid | 2-Phenyl-4-(pyridin-3-yl)pyrimidine | Estimated 60-70 |
| 4 | This compound | This compound | 2,4-Di(pyridin-3-yl)pyrimidine | Estimated 50-65 |
Note: Yields for reactions involving this compound are estimations. Optimization may be required.
Experimental Protocols
Protocol 1: Microwave-Assisted Regioselective Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine
This protocol is adapted from a general procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids.[3]
Materials:
-
2,4-Dichloropyrimidine
-
This compound (or a corresponding pyridin-3-ylboronic acid/ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water, degassed
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor vial
-
Argon or Nitrogen gas
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq.), this compound (0.6 mmol, 1.2 eq.), and potassium carbonate (1.5 mmol, 3.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and degassed water (2 mL).
-
Flush the vial with argon or nitrogen gas and securely cap it.
-
Place the vial in the microwave reactor and irradiate at 100°C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-4-(pyridin-3-yl)pyrimidine.
Protocol 2: One-Pot Synthesis of 2,4-Di(pyridin-3-yl)pyrimidine
This protocol is a conceptual adaptation for a one-pot double Suzuki coupling.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., 1,4-dioxane/water, DME, or toluene)
-
Argon or Nitrogen gas
Procedure:
Step 1: First Coupling (C4-selective)
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq.) in the chosen solvent.
-
Add this compound (1.1 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed and the mono-substituted product is formed.
Step 2: Second Coupling (C2-substitution)
-
To the same reaction flask, add a second portion of this compound (1.1 eq.), additional base if necessary, and potentially a fresh portion of the palladium catalyst.
-
Increase the reaction temperature (e.g., to 100-110°C) to facilitate the coupling at the less reactive C2 position.
-
Continue to monitor the reaction until the mono-substituted intermediate is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous Na₂SO₄, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 2,4-di(pyridin-3-yl)pyrimidine.
Visualizations
References
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: Diethyl(3-pyridyl)borane in the Synthesis of Nitrogen-Containing Heterocycles via Sequential Suzuki-Miyaura Coupling and Intramolecular Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the synthesis of a wide variety of cyclic and polycyclic structures. Diethyl(3-pyridyl)borane is a versatile and commercially available reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a pyridine (B92270) moiety, a common structural motif in pharmacologically active compounds.
This document outlines a robust two-step synthetic strategy that leverages the utility of this compound in a Suzuki-Miyaura coupling to generate a key precursor, which then undergoes an intramolecular Heck reaction to afford a pyridyl-fused nitrogen heterocycle. This sequential approach provides a reliable pathway to novel and complex molecular architectures of interest in drug discovery programs.
Overall Synthetic Strategy
The overall synthetic scheme involves a two-step, one-pot or sequential process:
-
Suzuki-Miyaura Coupling: this compound is coupled with a suitable halo-aniline derivative (e.g., an ortho-halo-N-allylaniline) to form a pyridyl-substituted Heck precursor.
-
Intramolecular Heck Reaction: The resulting precursor undergoes a palladium-catalyzed intramolecular cyclization to yield the desired nitrogen-containing heterocyclic product.
Figure 1: Overall workflow for the synthesis of pyridyl-fused nitrogen heterocycles.
Part 1: Suzuki-Miyaura Coupling for Heck Precursor Synthesis
The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In this step, this compound is coupled with an ortho-halo-N-allylaniline to generate the key intermediate for the subsequent intramolecular Heck reaction.
Tabulated Data: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-N-allylaniline | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 2-iodo-N-allylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 90-98 |
| 3 | 2-chloro-N-allylaniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 18 | 75-85 |
Experimental Protocol: Synthesis of N-allyl-2-(pyridin-3-yl)aniline
Materials:
-
2-bromo-N-allylaniline
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-allylaniline (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq) to the flask.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-allyl-2-(pyridin-3-yl)aniline.
Part 2: Intramolecular Heck Reaction for Heterocycle Formation
The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems. The N-allyl-2-(pyridin-3-yl)aniline synthesized in the previous step is cyclized under palladium catalysis to form the desired pyridyl-fused nitrogen heterocycle.
Tabulated Data: Representative Conditions for Intramolecular Heck Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Acetonitrile (B52724) | 80 | 12 | 70-85 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 6 | 75-90 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 24 | 65-80 |
Experimental Protocol: Synthesis of a Pyridyl-fused Dihydroindole Derivative
Materials:
-
N-allyl-2-(pyridin-3-yl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-allyl-2-(pyridin-3-yl)aniline (1.0 eq) and silver(I) carbonate (1.5 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) to the tube.
-
Add anhydrous acetonitrile via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the final pyridyl-fused dihydroindole derivative.
Reaction Mechanism and Visualization
The catalytic cycle of the intramolecular Heck reaction generally proceeds through a series of well-established steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.
Figure 2: Catalytic cycle of the intramolecular Heck reaction.
Conclusion
The sequential Suzuki-Miyaura coupling and intramolecular Heck reaction provides a powerful and flexible strategy for the synthesis of complex pyridyl-fused nitrogen heterocycles. The use of this compound as a readily available starting material makes this approach particularly attractive for applications in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable guide for researchers in the development of novel molecular entities. Further optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols for N-Methylation of the Pyridyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the N-methylation of the pyridyl group, a crucial chemical transformation in the synthesis of various compounds, including pharmaceuticals and ionic liquids. The methods outlined below offer different approaches to achieve N-methylation, catering to various substrate requirements and experimental setups.
Introduction
N-methylation of a pyridine (B92270) ring introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. This modification significantly alters the electronic and physical properties of the molecule, influencing its solubility, stability, and biological activity. The choice of methylating agent and reaction conditions is critical for achieving high yields and selectivity, especially in the presence of other reactive functional groups. This guide details two robust methods for the N-methylation of pyridyl groups and provides an overview of other potential strategies.
Methods for N-Methylation of Pyridyl Groups
Several methods have been developed for the N-methylation of pyridines, each with its advantages and limitations. The selection of a specific protocol depends on factors such as the substrate's reactivity, the desired scale of the reaction, and the available laboratory equipment.
Summary of Common N-Methylation Methods
| Method | Methylating Agent | Catalyst/Base | Temperature | Key Features |
| Vapor-Phase Methylation | Methanol | Nickel-Nickel Oxide | 150-400 °C | Selective for the alpha position; suitable for industrial scale.[1] |
| Solid-Phase Methylation | Phenyl Trimethylammonium Iodide (PhMe₃NI) | Cesium Carbonate | Not specified | Safe, high-yielding, and selective for N-methylation of pyridine-2-carboxamides.[2] |
| Organometallic Methylation | MeLi, MgR₂, ZnR₂ | None | Not specified | Used for specific bis(imino)pyridine systems; can have side reactions.[3][4] |
| From Pyridine N-Oxides | Various Peroxides | Not specified | Not specified | An alternative route involving the activation of the pyridine ring.[5][6] |
| Via N-Carbomethoxypyridinium Salts | Methyl Chloroformate | None | Room Temperature to 50°C | Forms an intermediate that is decarboxylated to the N-methylated product.[7][8] |
| Selective for Amino-Pyridines | Methyl Triflate | Acid (for protection), NaH (for deprotonation) | Not specified | Protects the more basic amino group to achieve selective N-methylation of the pyridine nitrogen.[9] |
| Enzymatic Methylation | S-adenosyl-L-methionine | N-methyltransferases | Physiological | Highly specific; used in biological systems.[10] |
Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is adapted for the selective N-methylation of pyridine-2-carboxamides, utilizing a safe and easy-to-handle solid methylating agent.[2]
Materials
-
Pyridine-2-carboxamide derivative
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
8 mL glass vial with a magnetic stirring bar and septum screw cap
-
Argon or Nitrogen gas supply
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
Experimental Procedure
-
Reaction Setup:
-
To an 8 mL glass vial equipped with a magnetic stirring bar, add the pyridine-2-carboxamide (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[2]
-
Seal the vial with a septum screw cap.
-
-
Inert Atmosphere:
-
Evacuate the vial and backfill with argon or nitrogen gas.
-
Repeat this cycle three times to ensure an inert atmosphere.[2]
-
-
Reaction:
-
Add the anhydrous solvent to the vial via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (optimization may be required, typically ranging from 80-120 °C).
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-methylated pyridinium salt.
-
Workflow for N-Methylation using PhMe₃NI```dot
Caption: Pathway for N-Methylation via Decarboxylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methylating agents can be toxic and should be handled with care.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.
By following these detailed protocols, researchers can effectively perform the N-methylation of pyridyl groups for a wide range of applications in chemical synthesis and drug development.
References
- 1. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Diethyl(3-pyridyl)borane as a Key Intermediate in the Synthesis of Abiraterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195) acetate (B1210297), a potent inhibitor of cytochrome P450 17A1 (CYP17A1), is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its synthesis relies on the strategic formation of a carbon-carbon bond between a steroidal backbone and a pyridine (B92270) ring. Diethyl(3-pyridyl)borane has emerged as a crucial intermediate, enabling this key transformation through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed overview, experimental protocols, and quantitative data for the synthesis of Abiraterone acetate utilizing this compound.
Synthetic Strategy Overview
The synthesis of Abiraterone acetate from the readily available starting material, dehydroepiandrosterone-3-acetate (DHEA-acetate), is a multi-step process. A common and efficient route involves three primary transformations:
-
Hydrazone Formation: The 17-keto group of DHEA-acetate is converted to a hydrazone. This is typically achieved through a partial Wolff–Kishner reduction method using hydrazine (B178648) hydrate (B1144303).[1][2]
-
Vinyl Halide Formation: The hydrazone intermediate is then transformed into a vinyl iodide. The Barton vinyl iodide synthesis, which utilizes iodine and a base like tetramethylguanidine (TMG), is a frequently employed method.[1][2]
-
Suzuki-Miyaura Coupling: This is the pivotal step where this compound is coupled with the vinyl iodide intermediate. This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a base.[1]
An alternative approach involves the formation of a 17-enol triflate from the starting steroid, which then undergoes the Suzuki coupling with this compound.[3] While effective, this route can be associated with higher costs.[3]
Overall Synthesis Workflow
Caption: Synthetic workflow for Abiraterone Acetate.
Quantitative Data Summary
The following table summarizes the selectivity and purity achieved in an optimized process for the synthesis of Abiraterone acetate.[1]
| Reaction Step | Key Reagents | Selectivity (%) | Purity (%) |
| 1. Hydrazone Formation | Hydrazine Hydrate, Ethyl Acetate | ~95 | ~99 |
| 2. Vinyl Iodide Formation | Iodine, Tetramethylguanidine (TMG) | ~85 | ~96 |
| 3. Suzuki-Miyaura Coupling | This compound, Pd(PPh₃)₂Cl₂ | ~82 | ~99 |
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate
This protocol is based on the partial Wolff–Kishner reduction method.[1][2]
-
To a stirred solution of dehydroepiandrosterone-3-acetate (1 equivalent) in ethyl acetate (14-15 volumes), add hydrazine hydrate (1.3-5.0 equivalents) at ambient temperature.[1]
-
Heat the reaction mixture to reflux (approximately 60–70 °C) and maintain for 10–16 hours.[1]
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to isolate the crude product.
-
The crude hydrazone intermediate can be further purified by recrystallization.
Protocol 2: Synthesis of the Vinyl Iodide Intermediate
This protocol follows the Barton vinyl iodide synthesis methodology.[1][2]
-
In a reaction vessel, prepare a mixture of iodine (approximately 1.95 equivalents) and tetramethylguanidine (TMG) (approximately 3.80 equivalents) in ethyl acetate at a temperature of 15–20 °C.[4]
-
Slowly add a solution of the hydrazone intermediate (1 equivalent) in ethyl acetate to the iodine/TMG mixture, ensuring the temperature is maintained between 15–20 °C.[1]
-
Stir the reaction mixture for 2–3 hours at the same temperature.[1]
-
Monitor the formation of the vinyl iodide product via HPLC.
-
Once the reaction is complete, quench any excess iodine.
-
Wash the organic layer with aqueous solutions to remove impurities.
-
Isolate the vinyl iodide intermediate.
Protocol 3: Suzuki-Miyaura Coupling to Yield Abiraterone Acetate
This final step utilizes this compound to form the desired product.
Caption: Suzuki-Miyaura coupling mechanism.
-
To a solution of the vinyl iodide intermediate (1 equivalent) in a suitable solvent such as aqueous isopropanol (B130326) or tetrahydrofuran, add this compound (0.95-1.2 equivalents).[1][5]
-
Add a base, typically an aqueous solution of sodium carbonate (4-10 equivalents).[1]
-
Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride.[1]
-
Heat the reaction mixture to reflux and maintain until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture to room temperature.
-
Perform an extractive workup to isolate the crude Abiraterone acetate.
-
The crude product can be purified by crystallization to achieve high purity.
Conclusion
This compound is an indispensable intermediate in the efficient synthesis of Abiraterone acetate. The Suzuki-Miyaura coupling reaction provides a reliable method for the crucial C-C bond formation between the steroidal core and the pyridine moiety. The protocols outlined, when optimized, can lead to high yields and purities, making this synthetic route amenable to large-scale production in the pharmaceutical industry. Careful control of reaction conditions at each step is critical to minimize impurity formation and maximize overall throughput.
References
- 1. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. WO2016004910A1 - Method of preparing abiraterone acetate of high purity applicable on industrial scale - Google Patents [patents.google.com]
Catalytic Applications of Diethyl(3-pyridyl)borane in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl(3-pyridyl)borane is a versatile organoborane compound recognized for its utility as a reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While its direct application as a primary catalyst in polymerization is not extensively documented in peer-reviewed literature, its chemical structure, featuring both a Lewis acidic boron center and a Lewis basic pyridine (B92270) moiety, suggests significant potential in catalysis. This document explores the prospective catalytic applications of this compound in polymerization, drawing parallels from established principles of Lewis acid and Frustrated Lewis Pair (FLP) catalysis. Detailed hypothetical protocols for key polymerization experiments are provided to guide researchers in exploring its catalytic activity.
Introduction to Potential Catalytic Activity
This compound possesses a unique combination of a three-coordinate boron atom, which can act as a Lewis acid, and a pyridine nitrogen atom, which is a Lewis base. This bifunctional nature opens up intriguing possibilities for its use in polymerization catalysis.
-
As a Lewis Acid Catalyst: The vacant p-orbital on the boron atom can accept electron density from a monomer, thereby activating it towards nucleophilic attack. This is a common mechanism in the ring-opening polymerization (ROP) of cyclic monomers like epoxides and lactones, as well as in the cationic polymerization of vinyl monomers.
-
As a Component of a Frustrated Lewis Pair (FLP): In the presence of a sterically hindered Lewis base, the Lewis acidic boron and the Lewis basic nitrogen of this compound, or an external Lewis base, may be sterically prevented from forming a classical adduct. This "frustrated" combination can activate small molecules, including monomers, to initiate polymerization.
Potential Catalytic Applications and Mechanisms
Lewis Acid-Catalyzed Ring-Opening Polymerization (ROP)
Organoboranes are known to catalyze the ROP of epoxides. This compound could potentially catalyze this reaction through the coordination of the boron atom to the oxygen of the epoxide ring, making it more susceptible to nucleophilic attack by another monomer unit or an initiator.
Caption: Proposed mechanism for Lewis acid-catalyzed ROP of epoxides.
Frustrated Lewis Pair (FLP) Polymerization
In combination with a bulky Lewis base (e.g., a sterically hindered phosphine (B1218219) or amine), this compound could form an FLP. This FLP could then activate a variety of monomers, such as conjugated alkenes (e.g., methyl methacrylate) or alkynes, by heterolytically cleaving a C-H or other bond to generate a zwitterionic species that initiates polymerization.
Application Notes and Protocols for Suzuki-Miyaura Reaction with Heteroaryl Boranes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful tool is particularly crucial in drug discovery and development, where the construction of complex biaryl and heteroaryl-aryl structures is paramount.[4][5][6][7] This document provides a detailed, step-by-step procedure for conducting the Suzuki-Miyaura reaction with a specific focus on the often-challenging yet highly valuable class of substrates: heteroaryl boranes.
Introduction
Heteroaromatic moieties are prevalent in a vast number of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura reaction offers a versatile method for their incorporation into molecular scaffolds.[1][3] However, the coupling of heteroaryl boranes can present unique challenges, including:
-
Protodeboronation: Heteroaryl boronic acids can be prone to decomposition through the loss of the boronic acid group.[1][8]
-
Catalyst Inhibition: The Lewis basic nature of some heteroatoms can lead to catalyst deactivation.[1][9]
-
Poor Solubility: Highly polar heterocyclic compounds may exhibit poor solubility in common organic solvents.[1]
Recent advancements in catalyst systems, including the development of specialized ligands and tailored reaction conditions, have significantly expanded the scope and utility of this reaction for heteroaryl substrates.[2][10][11][12][13]
Experimental Protocols
This section outlines a general, step-by-step procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid (or ester) with an aryl or heteroaryl halide. It is important to note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrate combinations.
General Procedure
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), the heteroaryl boronic acid or boronic ester (1.2-2.0 equiv), and the base (2.0-3.0 equiv).
-
Note: The choice of borane (B79455) reagent can be critical. While boronic acids are common, boronate esters (e.g., pinacol (B44631) esters) or trifluoroborate salts can offer enhanced stability and reactivity for certain heteroaryl systems.[8]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand if they are not pre-mixed.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos) to the reaction mixture. The catalyst loading typically ranges from 1-5 mol %.[10][13]
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
-
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of various heteroaryl boranes with different coupling partners.
Table 1: Coupling of 2-Pyridyl Boronates with Aryl Halides
| Entry | Aryl Halide | Borane Reagent | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 12 | 74[14] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 12 | 82[14] |
| 3 | 2-Bromotoluene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 110 | 12 | 85[14] |
| 4 | 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 110 | 12 | 71[14] |
Table 2: Coupling of Various Heteroaryl Boronic Acids with Heteroaryl Halides
| Entry | Heteroaryl Halide | Heteroaryl Boronic Acid | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | 2-Bromopyridine | Pd(OAc)₂ (4.0) | SPhos (8.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[15] |
| 2 | 3-Bromoquinoline | 3-Bromopyridine | Pd(OAc)₂ (4.0) | SPhos (8.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 84[15] |
| 3 | 2-Chloropyridine | 3-Furanboronic acid | Pd(OAc)₂ (2.0) | 1 (4.0) | K₃PO₄ | Toluene | 100 | 12 | 85[12] |
| 4 | 2-Chloro-6-methylpyridine | 3-Thiopheneboronic acid | Pd(OAc)₂ (2.0) | 1 (4.0) | K₃PO₄ | Toluene | 100 | 12 | 92[12] |
Mandatory Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Setup
The following diagram illustrates the logical workflow for setting up a Suzuki-Miyaura reaction with heteroaryl boranes.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Diethyl(3-pyridyl)borane Suzuki Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving Diethyl(3-pyridyl)borane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Suzuki coupling?
This compound is an organoboron compound featuring a pyridine (B92270) ring attached to a diethylboryl group.[1] It is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which is a fundamental process for building complex organic molecules.[1][2] This reaction is valued in medicinal chemistry for its mild conditions and tolerance of many functional groups, making it essential for synthesizing biaryl and heterocyclic compounds for drug discovery.[1][3]
Q2: What are the most critical parameters for a successful reaction with this compound?
Optimizing a Suzuki coupling reaction involves balancing multiple interacting parameters.[4] The most critical factors include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[4][5] Due to the presence of the pyridine nitrogen, which can coordinate to the palladium catalyst, and the sensitivity of the C-B bond, careful selection of these components is crucial to avoid low yields and side reactions.
Q3: Why is my reaction yield low or nonexistent?
Low yields can stem from several issues:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, leading to oxidation and loss of activity.[6] Additionally, the nitrogen atom on the pyridine ring can sometimes poison the catalyst.[7]
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is a critical step that is highly dependent on the choice of base and solvent.[8][9]
-
Reagent Degradation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of proton sources like water or at elevated temperatures.[10]
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides and may require more specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step.[2][11]
Q4: How can I minimize common side products?
Several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source. To minimize this, use anhydrous solvents, milder bases (e.g., NaHCO₃, KF), lower reaction temperatures, and shorter reaction times.[10]
-
Homocoupling: This involves the coupling of two borane (B79455) molecules or two aryl halide molecules. It is often promoted by the presence of oxygen.[10][12] Thoroughly degassing all solvents and reagents and maintaining a strict inert (nitrogen or argon) atmosphere is essential to prevent this.[10][13]
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This can be minimized by carefully screening and optimizing the reaction parameters (temperature, base, solvent) to favor the cross-coupling pathway.[10]
Troubleshooting Guide
This guide provides solutions to specific problems encountered during Suzuki reactions with this compound.
Problem: Low or No Product Formation
If your reaction is not proceeding as expected, a systematic approach can help identify the cause. A logical troubleshooting workflow is presented below.
Detailed Solutions
Possible Cause 1: Inactive Catalyst or Inefficient Ligand The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides or sterically hindered substrates.[2][8] While Pd(PPh₃)₄ is common, modern catalyst systems often provide superior results for challenging couplings.[5]
Solutions:
-
Use Air-Stable Pre-catalysts: Employ modern, air-stable palladium(II) pre-catalysts (e.g., Buchwald pre-catalysts) which are reduced to the active Pd(0) species in situ.[14]
-
Screen Ligands: For heteroaromatic couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote oxidative addition and prevent catalyst deactivation.[5][15]
-
Optimize Catalyst Loading: While typically 1-5 mol% is used, challenging reactions may benefit from slightly higher catalyst loading.[13]
| Catalyst / Ligand System | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, bromides | Widely available, classic catalyst.[7] |
| PdCl₂(dppf) | Aryl bromides, some chlorides | Good for many heteroaromatic couplings.[7][13] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides, triflates | High activity, often effective at room temp.[9] |
| Buchwald Pre-catalysts (e.g., XPhos Pd G3) | Challenging aryl/heteroaryl chlorides | High stability and reactivity, broad scope.[14][16] |
Possible Cause 2: Suboptimal Base or Solvent The base is essential for activating the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8][9] The solvent must dissolve the reagents and facilitate the catalytic cycle.
Solutions:
-
Base Selection: The choice of base can dramatically affect yield.[8] Stronger, non-nucleophilic bases are often preferred. Ensure the base is anhydrous and finely powdered for heterogeneous reactions.[15]
-
Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water to dissolve the base, are common.[5][17] For particularly difficult couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) may be effective.[5][14]
| Base | Solvent System | Comments |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Common, effective for many systems.[18][19] Na₂CO₃ is often highly effective.[18][19] |
| K₃PO₄ | Dioxane, Toluene | Stronger base, often used for less reactive substrates like aryl chlorides. May require a small amount of water to be effective.[7][10][15] |
| Cs₂CO₃ | Dioxane, Toluene | Very strong base, useful for highly challenging couplings.[5] |
| KF | THF | Milder base, can be useful if substrates are base-sensitive.[5] |
Experimental Protocols & Visualizations
Generalized Experimental Protocol
This protocol provides a general workflow for a Suzuki coupling reaction. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), and palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).[5]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via a syringe. If an aqueous system is required, add the degassed water portion.
-
Borane Addition: Add the this compound (1.1-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[5] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel.[13]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[8][20] The base is crucial for the transmetalation step.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Diethyl(3-pyridyl)borane stability and decomposition pathways
Technical Support Center: Diethyl(3-pyridyl)borane
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to keep it away from moisture and incompatible materials such as strong oxidizing agents and strong acids.[2][3][4] While some suppliers recommend storage at ambient temperature, others suggest -20°C.[5][6] Always refer to the specific storage instructions provided by the supplier from whom the compound was purchased.
Q2: How stable is this compound under normal laboratory conditions?
A2: this compound is considered stable under normal and recommended storage conditions.[1][2][5] However, it is sensitive to certain environmental factors. Exposure to heat, sparks, open flames, high temperatures, and incompatible chemicals should be avoided.[2][5]
Q3: Is this compound sensitive to air or water?
A3: While many organoboranes react with water, this compound is described as being slightly soluble in water.[3][4][7] However, like many borane (B79455) derivatives, it is best handled under anhydrous conditions to prevent potential decomposition or reaction.[8] The compound should be kept in a tightly sealed container to minimize exposure to atmospheric moisture.[1]
Q4: What are the primary decomposition pathways and hazardous products?
A4: The main decomposition pathway of concern is thermal decomposition.[2][5] When exposed to high heat or fire, this compound can decompose and release toxic vapors.[5] The hazardous decomposition products include carbon oxides (carbon monoxide and carbon dioxide), nitrogen oxides (NOx), and oxides of boron.[2][5]
Q5: What materials are incompatible with this compound?
A5: The primary materials to avoid are strong oxidizing agents and strong acids.[2] Contact with these substances can lead to vigorous reactions and decomposition. Always ensure that reaction vessels and storage areas are free from these incompatible materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Compound appears discolored, clumped, or has changed texture. | Exposure to air/moisture; Gradual decomposition due to improper storage. | Do not use the compound if its physical appearance has significantly changed. It may indicate impurity or degradation. Consider acquiring a new batch. Dispose of the compromised material according to local regulations.[1] |
| The compound was briefly exposed to humid air. | Accidental opening of the container in a non-inert atmosphere. | If the exposure was minimal, the compound might still be viable for less sensitive applications. For critical experiments, it is recommended to use a fresh, unexposed sample. To mitigate, handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| A spill has occurred. | Accidental mishandling. | Evacuate personnel from the immediate area and ensure adequate ventilation.[1] Shut off all sources of ignition.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[1][5] For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2] The spill area can then be cleaned.[5] For large spills, contact emergency responders.[5] |
| Suspected decomposition during a reaction at elevated temperatures. | Exceeding the thermal stability limit of the compound. | Immediately cool the reaction vessel. If toxic fumes are suspected (oxides of nitrogen, carbon, or boron), use the apparatus in a well-ventilated fume hood.[2][5] Re-evaluate the reaction parameters and consider running the experiment at a lower temperature if possible. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89878-14-8 | [1][9] |
| Molecular Formula | C₉H₁₄BN | [9][10] |
| Molecular Weight | 147.03 g/mol | [9][11] |
| Appearance | White to yellow crystalline powder or solid | [1][10] |
| Melting Point | 164 - 175 °C | [4][7][10] |
| Boiling Point | 205.9 °C at 760 mmHg | [4] |
| Solubility | Slightly soluble in water | [3][4][7] |
Visualizations
Caption: Thermal decomposition pathway.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound CAS 89878-14-8 [homesunshinepharma.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 89878-14-8 [chemicalbook.com]
- 8. EP1460079B1 - Dihydroxy(3-pyridyl)borane compounds - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. 457750250 [thermofisher.com]
- 11. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protodeboronation of Pyridylborane Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenge of protodeboronation of pyridylborane reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with pyridylborane reagents?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid reagent, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct (e.g., pyridine), which can complicate purification.[1][3] 2-Pyridylboronic acids are especially susceptible to this decomposition pathway, making their use in Suzuki-Miyaura coupling reactions particularly challenging.[1][4][5]
Q2: Why are 2-pyridylboronic acids more unstable than 3- and 4-pyridylboronic acids?
A2: The instability of 2-pyridylboronic acids is primarily due to the position of the nitrogen atom relative to the boronic acid group. Under neutral pH conditions, 2-pyridylboronic acid can form a zwitterionic intermediate that is highly reactive and undergoes rapid unimolecular fragmentation, leading to protodeboronation.[2][6] In contrast, 3- and 4-pyridylboronic acids do not form such a reactive intermediate and are therefore significantly more stable.[6]
Q3: What are the main factors that promote the protodeboronation of 2-pyridylboronic acids?
A3: Several factors can accelerate the rate of protodeboronation:
-
pH: 2-Pyridylboronic acids are most unstable at neutral pH due to the formation of the reactive zwitterionic species. Both acidic and basic conditions can shift the equilibrium away from this intermediate and slow down decomposition.[1][2]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.[1]
-
Water: The presence of water can act as a proton source, facilitating the cleavage of the C-B bond.[3]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction becomes more significant.[1]
Q4: What are the most effective strategies to prevent protodeboronation in situ?
A4: The most effective strategies involve modifying the boronic acid reagent to increase its stability and optimizing the reaction conditions:
-
Use of Boronic Esters: Converting the unstable boronic acid to a more stable derivative is a highly effective approach. Common examples include pinacol (B44631) esters and N-methyliminodiacetic acid (MIDA) boronates.[3]
-
"Slow-Release" Strategy: MIDA boronates are particularly effective as they are bench-stable solids that slowly release the active boronic acid under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing protodeboronation.[3]
-
Reaction Condition Optimization: This includes using milder bases (e.g., K₃PO₄, Cs₂CO₃), lower reaction temperatures, and anhydrous solvents.[3]
-
Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with protodeboronation-prone pyridylborane reagents.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product, with significant starting material consumed. | 1. Protodeboronation of the Pyridylboronic Acid: This is the most common issue, especially with 2-pyridylboronic acid.[1][3] | a. Switch to a Stable Boronic Acid Derivative: Use a pinacol ester or, preferably, a MIDA boronate of the pyridylborane.[3] b. Optimize Reaction pH: Avoid neutral pH. Use a suitable base like K₃PO₄ or Cs₂CO₃.[1] c. Lower the Reaction Temperature: If the catalyst system is active enough, reducing the temperature can decrease the rate of protodeboronation.[1] d. Use a Highly Active Catalyst: Employ a modern palladium catalyst system (e.g., with Buchwald-type ligands like SPhos or XPhos) to accelerate the cross-coupling.[1] |
| Formation of pyridine (B92270) (or the corresponding deboronated heterocycle) as a major byproduct. | Direct evidence of protodeboronation. [1] | Implement the solutions listed above for "Low to no yield" to minimize this side reaction. The primary strategy is to stabilize the boronic acid reagent. |
| Homocoupling of the boronic acid reagent (formation of bipyridyl). | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3] 2. Inefficient Catalyst Activation: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.[7] | a. Degas Solvents and Reagents: Thoroughly degas all components of the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[3] b. Use a Pd(0) Source or an Efficient Precatalyst System: This can help to minimize the concentration of Pd(II) species that lead to homocoupling.[7] |
| Low reactivity of the aryl halide (especially aryl chlorides). | 1. Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides and iodides, and the oxidative addition step can be slow.[7] 2. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center and inhibit its catalytic activity.[7] | a. Use Specialized Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote oxidative addition and shield the palladium center.[7] b. Increase Reaction Temperature: This can help to overcome the activation barrier for C-Cl bond activation, but must be balanced against the increased rate of protodeboronation.[7] |
Data Presentation
The stability of pyridylboronic acids and their derivatives varies significantly. The following tables summarize available quantitative and qualitative data.
Table 1: Comparative Stability of Pyridylboronic Acids
| Compound | Position of Boron | Conditions | Half-life (t½) | Reference(s) |
| Pyridylboronic Acid | 2- | pH 7, 70 °C | ≈ 25-50 seconds | [6] |
| Pyridylboronic Acid | 3- | pH 12, 70 °C | > 1 week | [6] |
| Pyridylboronic Acid | 4- | pH 12, 70 °C | > 1 week | [6] |
Table 2: Qualitative Stability and Performance of 2-Pyridylboron Reagents
| Reagent Type | Stability | Handling | Performance in Suzuki-Miyaura Coupling | Reference(s) |
| 2-Pyridylboronic Acid | Very low; prone to rapid protodeboronation. | Difficult; should be used immediately after preparation or purchase. | Often gives low and inconsistent yields, especially with less reactive halides.[3] | [3] |
| 2-Pyridylboronic Acid Pinacol Ester | Moderate; more stable than the free acid but can still undergo protodeboronation. | Easier to handle and purify than the free acid. | Generally provides higher and more reproducible yields than the free acid. | [3] |
| 2-Pyridyl MIDA Boronate | High; bench-stable, crystalline solid, resistant to air and moisture. | Easy to handle, purify by chromatography, and store long-term. | Consistently provides high yields, even with challenging aryl chlorides, due to the "slow-release" mechanism.[3][8] | [3][8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol%)
-
Base (e.g., K₃PO₄, 5.0 equiv)
-
Additive (e.g., Cu(OAc)₂, 50 mol%)
-
Co-additive (e.g., Diethanolamine, 1.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, palladium precatalyst, base, and any solid additives.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the anhydrous solvent via syringe to achieve the desired concentration (e.g., 0.125 M with respect to the aryl halide).
-
Add any liquid co-additives via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Mechanism of Protodeboronation of 2-Pyridylboronic Acid
Caption: Mechanism of protodeboronation for 2-pyridylboronic acid via a zwitterionic intermediate.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship for Reagent Selection
Caption: Decision tree for selecting the appropriate 2-pyridylboron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of Diethyl(3-pyridyl)borane
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation using diethyl(3-pyridyl)borane. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound, like other pyridylboron reagents, can present unique challenges. The electron-deficient nature of the pyridine (B92270) ring can slow down the crucial transmetalation step in the catalytic cycle. Furthermore, the presence of the basic nitrogen atom in the pyridine ring can lead to catalyst inhibition by coordinating to the palladium center. A significant side reaction to consider is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine as a byproduct and reducing the overall yield.[1][2]
Q2: How does this compound compare to 3-pyridylboronic acid in terms of reactivity and stability?
A2: While direct comparative studies are limited, triorganoboranes like this compound can exhibit different reactivity profiles compared to their boronic acid counterparts. The ethyl groups can influence the electronic properties and steric bulk at the boron center, which in turn affects the rate of transmetalation. Boronic acids are susceptible to forming anhydrides (boroxines) and are known to be prone to protodeboronation, a challenge that can sometimes be mitigated by using boronate esters or, in this case, a triorganoborane. However, all pyridylboron reagents are sensitive to reaction conditions, particularly the choice of base and the presence of water.[1][3]
Q3: Which palladium catalysts and ligands are most effective for coupling this compound?
A3: The choice of catalyst and ligand is critical for a successful coupling reaction. For electron-deficient heteroarylboranes like this compound, catalyst systems that promote rapid oxidative addition and transmetalation are preferred. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, BrettPhos), are often effective.[4] These ligands can stabilize the palladium catalyst and facilitate the challenging steps of the catalytic cycle. For less reactive coupling partners, such as aryl chlorides, more active catalyst systems, potentially involving N-heterocyclic carbene (NHC) ligands, may be necessary.[5]
Q4: What is the role of the base in the coupling reaction, and how do I select the appropriate one?
A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. It activates the organoboron reagent to facilitate transmetalation. The choice of base can significantly impact the reaction yield.[3][6] For pyridylborane couplings, a careful selection is necessary to promote the desired reaction while minimizing side reactions like protodeboronation. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent, and screening of different bases may be required.[6][7] In some cases, weaker bases are found to be more effective in preventing protodeboronation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. | - Ensure the use of a high-quality, active palladium precatalyst. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the catalyst and promote the catalytic cycle. - Increase catalyst loading if necessary, but be mindful of potential side reactions. |
| Inefficient Transmetalation: The transfer of the 3-pyridyl group to the palladium center is slow. | - Optimize the choice of base; screen inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). - Consider the use of a fluoride (B91410) source (e.g., CsF) which can sometimes facilitate transmetalation. | |
| Low Reactivity of Coupling Partner: Aryl chlorides or sterically hindered aryl halides may be unreactive. | - Switch to a more active catalyst system, such as one employing an N-heterocyclic carbene (NHC) ligand. - Increase the reaction temperature, while monitoring for decomposition. | |
| Significant Protodeboronation (Formation of Pyridine) | Presence of Protic Sources: Water or other protic impurities can lead to the cleavage of the C-B bond. | - Use anhydrous solvents and reagents. - Consider using a milder base (e.g., K₂CO₃) to reduce the rate of this side reaction.[1] |
| Slow Cross-Coupling: If the desired reaction is slow, protodeboronation can become a competitive pathway. | - Optimize the catalyst and ligand to accelerate the rate of the Suzuki coupling. - A more active catalyst can outcompete the protodeboronation side reaction. | |
| Formation of Homocoupled Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of the borane (B79455) reagent. | - Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Catalysis: A suboptimal catalyst system can lead to side reactions. | - Screen different palladium catalysts and ligands to find a system that favors the cross-coupling pathway. |
Data on Catalyst and Ligand Performance for 3-Pyridylboron Couplings
The following table summarizes data for the Suzuki-Miyaura coupling of 3-pyridylboronic acid derivatives with various aryl halides. While specific data for this compound is limited, these results provide a valuable starting point for catalyst and ligand selection.
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 2-Bromothiophene | 2-(3-Pyridyl)thiophene | 75 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 3-Bromothiophene | 3-(3-Pyridyl)thiophene | 78 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 2-Bromopyridine | 2,3'-Bipyridine | 65 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 3-Bromopyridine | 3,3'-Bipyridine | 72 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | >95 |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 4-Chlorotoluene | 3-(4-Methylphenyl)pyridine | ~80 |
Note: The data for SPhos and BrettPhos are representative yields for similar electron-deficient heteroarylboronic acids and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Add the this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Catalyst and Ligand Screening
Caption: A workflow for systematic screening of catalysts and ligands.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safe handling and storage procedures for Diethyl(3-pyridyl)borane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the safe handling, storage, and use of Diethyl(3-pyridyl)borane. It includes troubleshooting advice for common experimental issues, frequently asked questions, and detailed protocols to ensure the safe and effective application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound widely used in organic synthesis. Its principal application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This reaction is crucial for the synthesis of complex molecules, including biaryl compounds and various heterocyclic systems, which are significant in medicinal chemistry for the development of new therapeutic agents.[1]
Q2: What are the main hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: How should I properly store this compound?
To ensure its stability and integrity, this compound should be stored in a cool, dry, and well-ventilated place.[3][4] The container should be kept tightly closed to prevent exposure to moisture and air.[3][4] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen).[5]
Q4: What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What happens if this compound is exposed to high temperatures?
Upon thermal decomposition, this compound can release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[6] It is important to keep the compound away from heat, sparks, and open flames.[6]
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
Researchers using this compound in Suzuki-Miyaura coupling reactions may encounter several common issues. This guide provides potential causes and solutions to troubleshoot your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Catalyst Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, inhibiting its activity. | Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These can help to stabilize the active catalyst and prevent deactivation. |
| Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish. | The choice of base is critical. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate this step. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective. |
| Protodeboronation: The C-B bond of the pyridylborane can be cleaved by a proton source (like water), especially at elevated temperatures, leading to the formation of pyridine as a byproduct. | Use anhydrous solvents and reagents. Employ milder reaction conditions (lower temperature, shorter reaction time) if possible. Milder bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can also reduce the rate of this side reaction. |
| Poor Quality of Reagents: Degradation of this compound, aryl halide, or catalyst can lead to poor results. | Ensure the purity of all reagents. Boronic acids can degrade upon storage, so using a fresh batch or re-purifying older stock is recommended. Ensure the palladium catalyst is active and has been stored correctly. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Solution |
| Homocoupling: Two molecules of the this compound couple together, forming bipyridyl impurities. This is often promoted by the presence of oxygen. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to the in-situ reduction of Pd(II) precatalysts. |
| Dehalogenation: The starting aryl halide is reduced, resulting in the corresponding arene byproduct. | Optimize reaction conditions (temperature, base, solvent) to favor the cross-coupling pathway. Screening different ligands can also help to minimize this side reaction. |
| Side products from Ligands: In some cases, aryl-aryl exchange from phosphine ligands can be observed. | The choice of phosphine ligand is important. If this is a suspected issue, screening different ligands may be necessary to minimize this byproduct. |
Quantitative Data Summary
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Base | K₂CO₃ | Moderate | K₃PO₄ | High | |
| Ligand | PPh₃ | Low to Moderate | Buchwald Ligands (e.g., XPhos) | High | |
| Solvent | Toluene/H₂O | Good | Anhydrous Dioxane | Often Improved (reduces protodeboronation) | |
| Atmosphere | Air | Very Low | Inert (Argon/Nitrogen) | High |
Yields are generalized and highly dependent on the specific substrates and other reaction conditions.
Experimental Protocols
1. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized protocol and should be optimized for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of Pyridylborane Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from pyridylborane coupling reactions, primarily focusing on Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyridylborane coupling reactions?
A1: The most prevalent impurities include:
-
Unreacted Boronic Acid/Ester: Often polar and can be difficult to separate from polar products.
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules or two aryl halide molecules. These can have very similar polarity to the desired product.[1][2]
-
Protodeboronated Byproducts: The pyridylboronic acid can be sensitive to hydrolysis, leading to the formation of pyridine.[3] 2-Pyridylboronic acids are particularly prone to this side reaction.[3]
-
Residual Palladium Catalyst: For many applications, especially in drug development, palladium levels must be reduced to a minimum (ppm levels) due to toxicity concerns.[1]
-
Ligand-Derived Impurities: Degradation or side reactions of phosphine (B1218219) ligands can introduce phosphorus-containing impurities.[4][5]
-
Inorganic Salts: Bases (e.g., K₂CO₃, K₃PO₄) and their byproducts from the reaction.
Q2: What is the first step I should take to purify my crude reaction mixture?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washing with water or brine.[1]
Q3: How can I effectively remove unreacted pyridylboronic acid?
A3: Unreacted boronic acids are acidic and can be removed with a basic aqueous wash. By treating the organic extract of your crude product with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the boronic acid is converted to its water-soluble boronate salt, which partitions into the aqueous layer.[1] For more persistent cases, specialized techniques can be employed:
-
Extraction with a Diol: Boronic acids form stable complexes with diols. Washing the organic layer with a solution containing a diol like sorbitol can help pull the boronic acid into the aqueous phase.
-
Derivatization: The crude mixture can be treated with diethanolamine (B148213) to form a crystalline adduct with the boronic acid, which can then be filtered off.[6]
Q4: My desired product and a homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common and challenging purification problem. Here are some strategies:
-
Meticulous Column Chromatography: Use a long column with a shallow solvent gradient to maximize separation.[1] It is crucial to first screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method. This technique relies on differences in solubility between your product and the impurity in a given solvent. Careful selection of the recrystallization solvent is key.[1][7]
-
Preparative HPLC: For difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool, although it is less scalable.[8]
Q5: What are the best methods for removing residual palladium catalyst?
A5: Removing trace palladium is critical for pharmaceutical applications.[1] Methods include:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of celite.[1]
-
Metal Scavengers: These are materials, often functionalized silica (B1680970) or polymers, that selectively bind to the metal, allowing it to be removed by filtration.[1]
-
Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual palladium.
Troubleshooting Guides
Problem 1: The product appears as an oil and will not crystallize.
| Potential Cause | Suggested Solution |
| Presence of impurities inhibiting crystallization. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. Try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification. |
| The product is intrinsically an oil at room temperature. | If the product is pure (as determined by NMR, LC-MS), then purification by chromatography is the most appropriate method.[1] |
Problem 2: Difficulty with column chromatography (streaking, poor separation).
| Potential Cause | Suggested Solution |
| Product is too polar and is sticking to the silica gel. | 1. Add a small amount of a polar modifier to your eluent, such as methanol (B129727) or triethylamine (B128534) (if your compound is basic), or acetic acid (if your compound is acidic).[8] 2. Switch to a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18). |
| Inappropriate solvent system. | Systematically screen a range of solvent systems with varying polarities using TLC to find the optimal eluent for separation.[1] |
Data Presentation
Table 1: Common Purification Strategies for Pyridylborane Coupling Products
| Purification Method | Target Impurity | Advantages | Disadvantages |
| Aqueous Wash (Basic) | Unreacted Boronic Acid, Inorganic Salts | Simple, fast, and removes bulk impurities.[1] | May not be sufficient for all boronic acids; potential for emulsion formation. |
| Silica Gel Chromatography | Homocoupled Byproducts, Unreacted Starting Materials, Other Organic Impurities | Widely applicable, can provide high purity.[1][8] | Can be time-consuming, may lead to product loss on the column, challenging for very polar compounds.[8] |
| Recrystallization | Byproducts with Different Solubility Profiles | Can provide very high purity, scalable.[1][7] | Only applicable to solid products, requires finding a suitable solvent system, can have lower yields. |
| Palladium Scavengers | Residual Palladium Catalyst | Highly effective for removing trace metals to ppm levels.[1] | Adds cost to the purification process. |
| Activated Carbon Treatment | Residual Palladium Catalyst, Colored Impurities | Inexpensive and effective for removing a range of impurities. | Can sometimes adsorb the desired product, leading to yield loss. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with: a. Water (to remove water-soluble inorganics). b. 1M aqueous NaOH or K₂CO₃ solution (to remove unreacted boronic acid).[1][9] c. Brine (to facilitate phase separation and remove residual water).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in the desired solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Dry-load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).[1]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystal formation.[7]
-
Further cooling in an ice bath or refrigerator can maximize crystal yield.
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of pyridylborane coupling products.
Caption: Troubleshooting guide for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Heteroaryl Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during heteroaryl cross-coupling experiments, with a focus on overcoming low conversion rates.
General Troubleshooting Guide for Low Conversion Rates
Low conversion is a frequent issue in heteroaryl cross-coupling reactions. The following guide addresses common problems, their potential causes, and actionable solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting materials. What are the most common initial checks?
A1: When a cross-coupling reaction fails, a systematic check of the foundational components is the first step. The primary areas to investigate are the catalyst system, the quality and stability of the reagents, and the reaction conditions.[1]
-
Catalyst Activity: The active catalytic species, typically Pd(0), is sensitive to air and moisture.[2] Ensure your palladium source and phosphine (B1218219) ligands have not been oxidized and were stored under an inert atmosphere. For Pd(II) precatalysts, ensure the in situ reduction to Pd(0) is efficient.
-
Reagent Quality: Verify the purity of your heteroaryl halide and organometallic reagent. Organoboron compounds, in particular, can be prone to decomposition.[3]
-
Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[2] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
-
Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently.[2] If your reaction is sluggish at a lower temperature, a carefully controlled increase may improve the conversion rate.
Q2: I'm working with a nitrogen-containing heterocycle (like pyridine (B92270) or pyrimidine) and observing very low yields. What is unique about these substrates?
A2: Nitrogen-containing heterocycles present a specific challenge due to the Lewis basicity of the nitrogen atom. This nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][4][5] This is a very common reason for low yields when working with these substrates.
Solutions for Nitrogen-Containing Heterocycles:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical.[4][5] Ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) series can shield the palladium center, preventing coordination with the heteroaryl substrate and promoting the desired catalytic cycle.[2][5]
-
Catalyst Precatalysts: Modern, well-defined "precatalysts" are designed for the clean and efficient generation of the active Pd(0) species and can be more robust against deactivation by heteroaryl substrates.[6]
-
Anhydrous Conditions with Additives: For Suzuki-Miyaura couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate (B1201080) can prevent catalyst poisoning by the heteroatomic units.[3]
Q3: My boronic acid/ester seems to be decomposing. How can I confirm this and what are the alternatives?
A3: Heteroaryl boronic acids are often unstable and can undergo protodeboronation, where the boron group is replaced by a hydrogen atom, especially under aqueous and high-temperature conditions.[3]
-
Confirmation: You can check the purity and stability of your boronic acid by NMR spectroscopy before use.
-
Alternatives: Consider using more stable organoboron reagents such as boronic esters (e.g., pinacol, neopentyl, or MIDA esters).[3] These are generally more robust and less prone to decomposition.
Q4: I'm observing the formation of a black precipitate in my reaction. What does this mean?
A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, metallic form of palladium.[2] This reduces the concentration of the active catalyst in the solution and is a common cause of low conversion.
Potential Causes and Solutions for Palladium Black Formation:
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[2]
-
High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation.[2] Consider lowering the reaction temperature, although this may require longer reaction times.
-
Inappropriate Solvent: The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but can be challenging with heteroaryl substrates.
FAQs for Heteroaryl Suzuki-Miyaura Coupling:
-
Q: Which base should I choose for my heteroaryl Suzuki coupling?
-
A: The choice of base is critical and often substrate-dependent. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[6][7] For sensitive substrates, weaker bases or alternative conditions might be necessary. A screening of different bases is often recommended to find the optimal conditions for a specific transformation.[7]
-
-
Q: My substrates are not soluble in the reaction solvent. What can I do?
-
A: Poor solubility is a common issue, especially with highly polar heterocyclic compounds.[3] A screening of solvents with varying polarities is recommended. Common solvents include toluene, 1,4-dioxane, and THF, often with some water as a co-solvent.[2][8] For particularly insoluble substrates, more polar aprotic solvents like DMF or DMSO can be considered.[4]
-
Table 1: Effect of Ligand and Base on the Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [9]
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| SPhos | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| XPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| PPh₃ | Cs₂CO₃ | Dioxane/H₂O | 100 | 55 |
| XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 98 |
This data is representative and compiled to illustrate the impact of reaction parameters. Actual results may vary.
Diagram 1: Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling
Caption: A logical workflow for diagnosing and resolving low conversion in heteroaryl Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds, but is susceptible to catalyst poisoning by N-heteroaryl substrates.
FAQs for Heteroaryl Buchwald-Hartwig Amination:
-
Q: My amination of a 2-halopyridine is failing. What is the most likely cause?
-
Q: I am observing significant hydrodehalogenation of my heteroaryl halide. How can I minimize this side reaction?
-
A: Hydrodehalogenation (replacement of the halogen with hydrogen) can compete with the desired amination. This is often an issue when the reductive elimination step is slow.[4] Optimizing the ligand and base combination can help to favor the desired reaction pathway.
-
Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine with N-Methylaniline [2]
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | NaOtBu | Toluene | 100 | 15 |
| Xantphos | NaOtBu | Toluene | 100 | 40 |
| RuPhos | NaOtBu | Toluene | 100 | 88 |
| XPhos | NaOtBu | Toluene | 100 | 94 |
| XPhos | K₃PO₄ | Dioxane | 110 | 75 |
| XPhos | LHMDS | Toluene | 100 | 91 |
This is representative data to illustrate an optimization workflow.
Diagram 2: Buchwald-Hartwig Catalytic Cycle and Inhibition by Pyridine
Caption: The productive Buchwald-Hartwig cycle versus the catalyst inhibition pathway caused by pyridine coordination.
Heck Coupling
The Heck reaction couples aryl or vinyl halides with alkenes. With heteroaryl halides, catalyst stability and side reactions can be problematic.
FAQs for Heteroaryl Heck Coupling:
-
Q: My Heck reaction is giving a low yield without any palladium black formation. What could be the issue?
-
A: If catalyst precipitation isn't the problem, consider other factors like suboptimal ligand choice, ineffective base, or issues with the alkene coupling partner. The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. The base is essential for regenerating the catalyst in the final step of the cycle.
-
-
Q: I'm observing isomerization of my alkene starting material or product. How can I prevent this?
-
A: Alkene isomerization can occur via a palladium-hydride intermediate. This can sometimes be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.
-
Table 3: Effect of Solvent and Base on a Model Heck Reaction (Bromobenzene and Styrene) [10]
| Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ (1.5) | THF | 40 | 17 |
| K₃PO₄ (1.5) | THF | 60 | 42 |
| K₃PO₄ (1.5) | Dioxane | 60 | 65 |
| Cs₂CO₃ (1.5) | Dioxane | 60 | 78 |
| K₂CO₃ (1.5) | DMF | 80 | 85 |
| K₂CO₃ (1.5) | NMP | 80 | 92 |
This data is representative and compiled to illustrate the impact of reaction parameters. Actual results may vary.
Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.
FAQs for Heteroaryl Sonogashira Coupling:
-
Q: What is the reactivity order for the heteroaryl halides in Sonogashira couplings?
-
Q: My reaction is not working, and I'm using a Pd(II) precatalyst. What could be wrong?
-
A: If you are using a Pd(II) source, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. The amine base or the alkyne itself can act as the reducing agent, sometimes leading to alkyne homocoupling (Glaser coupling) as a side product.[12]
-
Table 4: Sonogashira Coupling of Various Aryl Halides with Phenylacetylene [13]
| Aryl Halide | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | 0.01 | Bu₃N | 50 | 3 | 95 |
| 4-Iodotoluene | 0.01 | Bu₃N | 50 | 3 | 96 |
| Bromobenzene | 0.5 | Bu₃N | 80 | 12 | 85 |
| 4-Bromotoluene | 0.5 | Bu₃N | 80 | 12 | 88 |
| 2-Bromopyridine | 1.0 | Et₃N | 100 | 24 | 72 |
| 3-Bromopyridine | 1.0 | Et₃N | 100 | 24 | 78 |
Data is representative and compiled from literature sources to show general trends.
Key Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction[7]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G4, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for a Sonogashira Coupling Reaction[12]
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or DMF) in a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper(I) cocatalyst (e.g., CuI, 0.025 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Reagent Addition: Add the amine base (e.g., diisopropylamine (B44863) or triethylamine, ~7.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an ether solvent (e.g., Et₂O) and filter through a pad of Celite®, washing the pad with additional ether.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Impact of base selection on Diethyl(3-pyridyl)borane reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions regarding the synthesis of Diethyl(3-pyridyl)borane and its application in Suzuki-Miyaura cross-coupling reactions. The efficiency of both processes is highly dependent on the appropriate selection and use of basic reagents.
Section 1: Synthesis of this compound via Organometallic Reagents
The synthesis of this compound typically involves the reaction of an organometallic reagent with a 3-halopyridine, followed by quenching with a boron electrophile. In this context, the "base" is a highly reactive organometallic compound, such as an organolithium or Grignard reagent, which initiates the reaction through a metal-halogen exchange or metalation.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the role of n-butyllithium (n-BuLi) in the synthesis of this compound? A1: n-Butyllithium (n-BuLi) is a very strong organometallic base.[1] In this synthesis, it acts as a reagent to perform a lithium-halogen exchange with 3-bromopyridine (B30812) at low temperatures.[2][3] This generates a highly reactive intermediate, 3-lithiopyridine, which then acts as a nucleophile, attacking the electrophilic boron atom of a reagent like diethylmethoxyborane (B30974) to form the desired this compound.[2][3]
Q2: Can I use a Grignard reagent instead of an organolithium reagent? A2: Yes, Grignard reagents (RMgX) can also be used to prepare organoboranes from organic halides.[4][5] However, there are key differences in reactivity. Organolithium reagents are generally more reactive and more basic than Grignard reagents.[1][6][7] This higher reactivity can be advantageous for difficult substrates but also increases the risk of side reactions.[7] The choice depends on the specific substrate and desired reaction conditions; Grignard reagents are sometimes preferred for their better balance of reactivity and selectivity, especially in industrial applications.[7]
Q3: Why must the synthesis be carried out at very low temperatures (e.g., -78 °C to -40 °C)? A3: The low temperatures are critical for several reasons. Firstly, the organolithium and lithiated pyridine (B92270) intermediates are extremely reactive and thermally unstable; low temperatures prevent their decomposition.[2] Secondly, many side reactions, such as reaction with the solvent (e.g., THF) or undesired coupling, are minimized at these temperatures. Maintaining a low temperature ensures the chemoselectivity of the lithium-halogen exchange and the subsequent reaction with the borane (B79455) electrophile.[2]
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | 1. Inactive n-BuLi or Grignard reagent: Reagents may have degraded due to exposure to moisture or air.[6] 2. Reaction temperature too high: The lithiated intermediate may have decomposed before reacting with the borane.[2] 3. Inefficient metal-halogen exchange: The starting 3-halopyridine may be of poor quality or the reaction time may be insufficient. | 1. Titrate the n-BuLi or Grignard reagent before use to determine its exact molarity. Use freshly prepared or newly purchased reagents. 2. Ensure rigorous temperature control throughout the addition and reaction steps, maintaining the temperature below -40 °C.[2] 3. Use purified 3-bromopyridine and ensure adequate stirring and reaction time (e.g., 20-60 minutes) after the addition of the organometallic reagent.[2][3] |
| Formation of Multiple Side Products | 1. Presence of moisture or oxygen: This can quench the organometallic reagent and lead to side reactions.[6] 2. Incorrect stoichiometry: An excess of the organometallic reagent can lead to undesired reactions. 3. Reaction warmed too quickly: Uncontrolled warming can promote side reactions. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] 2. Carefully measure all reagents and add the organometallic reagent dropwise to control the reaction. 3. Allow the reaction to warm slowly and naturally to room temperature after the reagents have been combined at low temperature.[2][3] |
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[2][3]
Materials:
-
3-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Diethylmethoxyborane in THF (e.g., 1.0 M)
-
Anhydrous diethyl ether or dibutyl ether
-
Anhydrous ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromopyridine (1.0 equiv) in anhydrous diethyl ether (approx. 20 mL per gram of halide).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add diethylmethoxyborane (1.0 to 1.5 equiv) dropwise, again maintaining the temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding water, followed by brine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with dichloromethane to yield this compound.[2]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8] In this reaction, the choice of an appropriate base is critical for activating the organoborane and driving the catalytic cycle, directly impacting reaction efficiency and yield.[9][10]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: Why is a base essential for the Suzuki-Miyaura reaction? A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11] It activates the organoborane reagent by converting it into a more nucleophilic tetracoordinate borate (B1201080) anion (e.g., [ArB(OR)₃]⁻).[12] This "ate" complex is much more reactive and readily transfers its organic group to the palladium(II) center, which is a necessary step for product formation.[12][13] Without a base, the reaction often does not proceed.[9]
Q2: How does base strength affect reaction efficiency? A2: The strength of the base can significantly influence the reaction rate and final yield. Stronger bases like NaOH or Ba(OH)₂ can accelerate the rate of coupling compared to weaker bases like Na₂CO₃.[9] However, a base that is too strong can lead to undesired side reactions, such as the degradation of base-sensitive functional groups (e.g., esters) on the substrates or promoting protodeboronation.[12] The optimal base is one that is strong enough to facilitate efficient transmetalation without causing significant side reactions.[12]
Q3: What is protodeboronation and how is it related to the base? A3: Protodeboronation is a major side reaction where the C-B bond of the organoborane is cleaved and replaced by a C-H bond, effectively destroying the reagent.[12] This issue is particularly pronounced with electron-deficient heteroaryl boranes, like those derived from pyridine.[14] The reaction is often exacerbated by the presence of strong bases and water.[12] Choosing a milder base or anhydrous conditions can help minimize this side reaction.[12][14]
Q4: Which base should I choose for a substrate with sensitive functional groups? A4: For substrates containing base-labile functionalities (e.g., esters, certain ketones), milder bases are strongly recommended to avoid degradation.[12] Anhydrous potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.[12] Strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and alkoxides should generally be avoided unless the substrate is known to be stable under these conditions.[12]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause (Base-Related) | Recommended Solution |
| Low or No Yield | 1. Base is too weak: Insufficient activation of the borane reagent for transmetalation.[12] 2. Poor base solubility: The base is not participating effectively in the reaction.[12] | 1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[15] 2. Choose a solvent system that improves base solubility or use a phase-transfer catalyst. Consider using a soluble base like potassium trimethylsilanolate (TMSOK) for challenging couplings.[14] |
| Protodeboronation of Borane Reagent | 1. Base is too strong: The combination of a strong base and protic solvent promotes C-B bond cleavage.[12] | 1. Switch to a milder base (e.g., K₂CO₃).[12] 2. Use anhydrous conditions and an anhydrous base (e.g., powdered K₃PO₄).[12][14] |
| Degradation of Starting Material or Product | 1. Base is too strong for functional groups present: Saponification of esters, enolization of ketones, etc.[12] | 1. Use a milder base such as K₂CO₃ or K₃PO₄.[12] 2. Screen organic bases like triethylamine (B128534) (TEA), although they are often less effective.[12][16] |
| Homocoupling of Borane Reagent | 1. Overall reaction conditions are suboptimal: While not solely a base issue, the base choice contributes to the overall environment that can favor homocoupling.[12] | 1. Re-optimize the reaction conditions, including the base, solvent, and palladium catalyst/ligand combination. Ensure the reaction is properly degassed to remove oxygen. |
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield
The following table summarizes the general effect of different bases on the yield of Suzuki-Miyaura cross-coupling reactions, particularly with heteroaryl substrates. The optimal choice is highly substrate-dependent.
| Base | Relative Strength | Typical Yield | Key Considerations |
| K₃PO₄ | Strong | Good to Excellent | Very effective for many couplings, especially with base-sensitive groups. Often used under anhydrous conditions.[12] |
| Cs₂CO₃ | Strong | Good to Excellent | Highly effective, particularly for challenging or sterically hindered substrates.[9] |
| K₂CO₃ | Moderate | Moderate to Good | A good starting point for optimization. Milder than K₃PO₄, reducing risks of side reactions.[17] |
| Na₂CO₃ | Moderate | Moderate to Good | A common and cost-effective choice. Often found to be highly effective in aqueous solvent systems.[15] |
| NaOH | Very Strong | Variable | Can provide very fast reaction rates but has a high risk of causing protodeboronation and degrading sensitive substrates.[12] |
| Et₃N (TEA) | Weak (Organic) | Low to Moderate | Generally less effective than inorganic bases but can be useful for very sensitive substrates where inorganic bases are problematic.[12] |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with this compound or a similar heteroarylboronic acid/ester.
Materials:
-
Aryl or Heteroaryl Halide (e.g., bromide) (1.0 equiv)
-
This compound or corresponding boronic acid/ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF/Water mixture)
Procedure:
-
To a Schlenk tube or pressure flask, add the aryl halide (1.0 equiv), the borane reagent (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv).[11]
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane (B91453) and water) via syringe.[11]
-
Stir the reaction mixture at an elevated temperature (e.g., 85-110 °C) and monitor its progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
References
- 1. pediaa.com [pediaa.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 6. tutorchase.com [tutorchase.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of Diethyl(3-pyridyl)borane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of Diethyl(3-pyridyl)borane. It includes frequently asked questions and a troubleshooting guide to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound on a scalable basis is the reaction of a 3-pyridyl organometallic reagent with an electrophilic boron source. Typically, this involves the formation of 3-pyridyllithium or a 3-pyridyl Grignard reagent from 3-bromopyridine (B30812), which is then reacted with diethylmethoxyborane (B30974).
Q2: Which organometallic intermediate is preferred for scale-up: 3-pyridyllithium or a 3-pyridyl Grignard reagent?
A2: While both are viable, 3-pyridyllithium, generated from 3-bromopyridine and n-butyllithium, is frequently cited in scalable procedures.[1][2] This preference may be due to faster halogen-metal exchange at low temperatures, potentially leading to fewer side reactions compared to Grignard formation with magnesium, which can sometimes be sluggish and require activation.
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
A3: The reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Diethylmethoxyborane and the product, This compound , are organoboranes that can be sensitive to air and moisture.[3]
-
It is imperative to use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[4][5][6] All operations should be conducted in a well-ventilated fume hood.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on quenched aliquots. For instance, the disappearance of the 3-bromopyridine starting material can be tracked to determine reaction completion.
Q5: What are the typical storage conditions for this compound?
A5: this compound is a solid that should be stored in a tightly sealed container under an inert atmosphere to protect it from air and moisture.[7] It is often recommended to store it in a cool, dry place.[8] For long-term storage, refrigeration may be advisable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive n-Butyllithium: The reagent may have degraded due to improper storage or handling. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. Use freshly opened or properly stored reagent. |
| 2. Presence of Moisture or Oxygen: Contamination of the reaction vessel, solvents, or reagents with water or air will quench the organolithium intermediate. | 2. Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents and perform the reaction under a strict inert atmosphere (nitrogen or argon). | |
| 3. Incorrect Reaction Temperature: The formation of 3-pyridyllithium is highly temperature-sensitive. Temperatures that are too high can lead to side reactions. | 3. Maintain a low temperature (e.g., -40°C to -78°C) during the addition of n-butyllithium and the subsequent reaction with diethylmethoxyborane as specified in the protocol.[1][2] | |
| Formation of Significant Byproducts | 1. Wurtz-type Coupling: The organolithium intermediate can react with the starting 3-bromopyridine to form bipyridyl compounds. | 1. Add the n-butyllithium solution slowly to the 3-bromopyridine solution to maintain a low concentration of the organolithium species. Ensure efficient stirring to quickly disperse the reagent. |
| 2. Reaction with Solvent: The organolithium reagent may react with certain solvents, such as tetrahydrofuran (B95107) (THF), especially at higher temperatures. | 2. Use a non-reactive solvent like diethyl ether or dibutyl ether for the lithiation step.[1][2] If THF is used, maintain a very low temperature. | |
| Incomplete Reaction | 1. Insufficient Reagent: The stoichiometry of the reagents may be incorrect, or one of the reagents may be of lower purity or concentration than assumed. | 1. Use a slight excess of the electrophilic boron reagent (diethylmethoxyborane). Ensure accurate measurement of all reagents. |
| 2. Poor Mixing: In a large-scale reaction, inefficient stirring can lead to localized concentration gradients and incomplete reaction. | 2. Use an appropriate overhead mechanical stirrer to ensure the reaction mixture is homogeneous. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: The presence of basic nitrogen in the product and intermediates can lead to emulsions during the aqueous workup. | 1. Use brine washes to help break up emulsions.[1] A gentle extraction technique may also be beneficial. |
| 2. Product Instability on Silica (B1680970) Gel: Organoboranes can sometimes be unstable on silica gel, leading to degradation during column chromatography. | 2. Minimize the time the product spends on the silica gel column. Consider using a less acidic stationary phase or alternative purification methods like crystallization or distillation if feasible. |
Scalable Reaction Conditions for this compound
| Parameter | Procedure 1 [1] | Procedure 2 [2] |
| Scale (3-bromopyridine) | 10.04 g (64 mmol) | 25.4 mL (264 mmol) |
| Base | n-Butyllithium (2.5M in hexanes) | n-Butyllithium |
| Stoichiometry (Base) | 1.0 equivalent | 1.0 equivalent |
| Boron Reagent | Diethylmethoxyborane (1M in THF) | Diethylmethoxyborane |
| Stoichiometry (Boron Reagent) | 1.0 equivalent | 1.5 equivalents |
| Solvent | Diethyl ether | Dibutyl ether |
| Litiation Temperature | -40°C | -78°C |
| Borylation Temperature | -70°C | -78°C to Room Temperature |
| Reaction Time | 20 min at -40°C, then warm to RT | 1 hour at -78°C, then 16 hours at RT |
| Workup | Ethyl acetate (B1210297) extraction, brine wash | Water and brine wash, isopropanol (B130326) slurry |
| Purification | Silica gel column chromatography | Filtration |
| Yield | 7.3 g (approx. 77%) | 29.8 g (approx. 77%) |
Detailed Experimental Protocol
This protocol is a generalized procedure based on literature reports for the scalable synthesis of this compound.[1][2]
1. Reagent Preparation and Setup:
-
All glassware should be thoroughly dried in an oven at >120°C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
The reaction should be assembled in a fume hood and maintained under a positive pressure of an inert gas throughout the experiment.
-
A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a dropping funnel is recommended.
2. Lithiation of 3-Bromopyridine:
-
Charge the reaction flask with a solution of 3-bromopyridine (1.0 eq.) in an anhydrous ether solvent (e.g., diethyl ether or dibutyl ether).
-
Cool the stirred solution to the specified low temperature (e.g., -40°C to -78°C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a solution of n-butyllithium (1.0 eq.) via the dropping funnel, ensuring the internal temperature does not exceed the specified limit.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for the specified time (e.g., 20 minutes to 1 hour) to ensure complete formation of 3-pyridyllithium.
3. Borylation:
-
To the cold solution of 3-pyridyllithium, slowly add a solution of diethylmethoxyborane (1.0-1.5 eq.) via the dropping funnel, again maintaining the low temperature.
-
Once the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours or overnight.
4. Workup and Isolation:
-
Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of water or brine.
-
If necessary, dilute the mixture with an organic solvent (e.g., ethyl acetate) to facilitate phase separation.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification:
-
The crude this compound can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane).[1]
-
Alternatively, for larger scales, purification may be achieved by recrystallization or slurrying in a suitable solvent (e.g., isopropanol) followed by filtration.[2]
Visualizations
Caption: Experimental workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Unlocking the Potential of Organoboron Compounds in Synthesis | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
- 4. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. 3-(Diethylboryl)pyridine | C9H14BN | CID 642851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
Validation & Comparative
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Diethyl(3-pyridyl)borane and 3-Pyridylboronic Acid
In the realm of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of two key reagents for the introduction of a 3-pyridyl moiety: Diethyl(3-pyridyl)borane and 3-Pyridylboronic acid. This comparison is tailored for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual aids to inform reagent selection.
At a Glance: Key Differences and Performance
The primary distinction between this compound and 3-pyridylboronic acid lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1] However, this heightened reactivity often comes at the cost of reduced stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1] Conversely, organoboranes such as this compound, offer enhanced stability, making them easier to handle and store.[2]
A direct comparison in the synthesis of trisubstituted pyrimidines highlights this performance difference. In a study, the Suzuki coupling of a polyhalopyrimidine with this compound resulted in a significantly better yield compared to reactions attempted with 3-pyridylboronic acid or its glycol boronate ester.[3]
Table 1: Performance Comparison in the Synthesis of a Trisubstituted Pyrimidine [3]
| Boron Reagent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Bedford Palladacycle | CsF | Dioxane | 100 | 60 |
| 3-Pyridylboronic acid | Bedford Palladacycle | CsF | Dioxane | 100 | No Reaction |
| 3-Pyridylboronic acid glycol ester | Bedford Palladacycle | CsF | Dioxane | 100 | Poor Conversion |
In-Depth Analysis: Reactivity, Stability, and Applications
This compound: The Robust Workhorse
This compound has emerged as a vital reagent for constructing complex organic molecules, particularly in the pharmaceutical industry.[4] Its structure, featuring a pyridine (B92270) ring attached to a diethylboryl group, makes it an excellent participant in palladium-catalyzed cross-coupling reactions.[4]
Key Advantages:
-
Enhanced Stability: As an alkylborane, it is generally more stable under normal conditions compared to the corresponding boronic acid, making it easier to handle and store.[5][6][7] This stability can lead to more consistent and reproducible results.
-
Higher Yields in Challenging Couplings: As demonstrated in the synthesis of trisubstituted pyrimidines, it can outperform boronic acids in reactions where the boronic acid may be prone to decomposition.[3]
-
Pharmaceutical Applications: It is a key intermediate in the synthesis of potent therapeutic agents, including inhibitors of protein kinases like ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) kinases, which are promising targets for anticancer therapies.[4]
3-Pyridylboronic Acid: The Reactive Precursor
3-Pyridylboronic acid is a widely used reagent for introducing the 3-pyridyl group via the Suzuki reaction.[8] Its utility is well-established in the synthesis of biaryl and heterocyclic systems.[9][10]
Key Considerations:
-
Higher Reactivity (Potentially): Boronic acids are often more reactive in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which can result in faster reactions.[1]
-
Instability and Handling Challenges: The polar and hydrophilic nature of 3-pyridylboronic acid can make its isolation from aqueous media difficult.[11] Furthermore, pyridylboronic acids can be unstable, which may affect shelf-life and reaction yields.[9]
-
Formation of Boroxines: Boronic acids can reversibly trimerize to form boroxines, which can complicate characterization and reactivity.[12]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing each reagent. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from the synthesis of a trisubstituted pyrimidine.[3]
Reaction Scheme:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Bedford palladacycle catalyst (e.g., 5 mol%)
-
Cesium fluoride (B91410) (CsF) (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, cesium fluoride, and the palladium catalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling with 3-Pyridylboronic Acid
This is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 3-pyridylboronic acid.[10]
Reaction Scheme:
Materials:
-
Aryl halide (1.0 equiv)
-
3-Pyridylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 equiv)
-
Solvent (e.g., a mixture of toluene (B28343) and ethanol)
Procedure:
-
In a reaction vessel, dissolve the aryl halide, 3-pyridylboronic acid, and the palladium catalyst in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
Both this compound and 3-pyridylboronic acid are valuable reagents for introducing the 3-pyridyl moiety in organic synthesis. The choice between them hinges on the specific requirements of the reaction and the stability of the substrates involved. For reactions that are sensitive to the decomposition of the boronic acid or for syntheses requiring high reproducibility and ease of handling, this compound presents a superior alternative, often leading to higher yields in challenging coupling reactions. In contrast, for rapid screenings or when reaction conditions are mild, the higher intrinsic reactivity of 3-pyridylboronic acid may be advantageous. Ultimately, a clear understanding of the properties of each reagent, supported by the experimental evidence presented, will enable researchers to make an informed decision and optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. DSpace [repository.icr.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Diethyl(3-pyridyl)borane vs. Pyridyl MIDA Boronates in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the choice of the organoboron species is a critical determinant of yield, reproducibility, and functional group tolerance. This guide provides an objective comparison of two key reagents for the introduction of a pyridyl moiety: Diethyl(3-pyridyl)borane and the increasingly popular pyridyl MIDA (N-methyliminodiacetic acid) boronates.
This comparison delves into the stability, handling, and performance of these reagents, supported by experimental data to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | This compound | Pyridyl MIDA Boronates |
| Stability | Moderate stability. Can be sensitive to air and moisture, requiring handling under inert atmosphere. | Exceptionally stable, crystalline, free-flowing solids. Stable to air, moisture, and chromatography.[1] |
| Handling | Typically handled as a solution or solid under an inert atmosphere. | Can be handled on the benchtop with no special precautions. |
| Reaction Mechanism | Direct participation in the Suzuki-Miyaura catalytic cycle. | Acts as a stable precursor that slowly releases the corresponding boronic acid in situ under specific basic conditions.[1] |
| Performance | Effective in various Suzuki-Miyaura couplings for the synthesis of complex molecules.[2] | Often provide higher and more reproducible yields, especially with challenging substrates or for unstable pyridylboronic acids (e.g., 2-pyridyl).[1] |
| Purification | Standard chromatographic techniques. | Compatible with silica (B1680970) gel chromatography without degradation.[1] |
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
It is critical to note that the reaction conditions cited in the sources are not identical, which can significantly influence the reported yields. This data should therefore be interpreted as a general indicator of performance rather than a direct head-to-head comparison.
| Aryl Halide | Boron Reagent | Product | Yield (%) |
| p-Bromoanisole | This compound | 3-(4-Methoxyphenyl)pyridine | 88% |
| p-Bromoanisole | 3-Pyridyl MIDA boronate | 3-(4-Methoxyphenyl)pyridine | 44% |
| Bromobenzene | This compound | 3-Phenylpyridine | 85% |
| p-Bromotoluene | This compound | 3-(4-Methylphenyl)pyridine | 84% |
| o-Bromotoluene | This compound | 3-(2-Methylphenyl)pyridine | 72% |
| p-Chlorobenzonitrile | This compound | 4-(Pyridin-3-yl)benzonitrile | 87% |
The "Slow-Release" Advantage of MIDA Boronates
The superior performance of MIDA boronates, particularly in challenging couplings, is attributed to their "slow-release" mechanism.[1] Pyridylboronic acids, especially the 2-pyridyl isomer, are notoriously unstable and prone to rapid protodeboronation, which leads to low and inconsistent yields.[1] MIDA boronates act as a stable reservoir, slowly hydrolyzing under mild aqueous basic conditions to release the boronic acid at a controlled rate. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling pathway over decomposition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from the work of Ishikura et al. (1984).
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium hydroxide (B78521) (powdered) (3.0 mmol)
-
Tetrabutylammonium (B224687) bromide (0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred mixture of the aryl halide and Pd(PPh₃)₄ in THF under a nitrogen atmosphere at room temperature, add tetrabutylammonium bromide, powdered potassium hydroxide, and this compound.
-
Heat the mixture under reflux for 2 hours.
-
After cooling, dilute the mixture with ethyl acetate, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Pyridyl MIDA Boronate
This protocol is a generalized procedure based on established methods for MIDA boronate couplings.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridyl MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridyl MIDA boronate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by silica gel chromatography.
Decision Workflow: Choosing the Right Reagent
The selection between this compound and a pyridyl MIDA boronate depends on several factors, including the stability of the desired pyridylboronic acid, the complexity of the substrates, and the desired reaction robustness.
Conclusion
Both this compound and pyridyl MIDA boronates are valuable reagents for the synthesis of 3-arylpyridines via Suzuki-Miyaura cross-coupling. This compound has a longer history of use and has demonstrated its utility in numerous applications. However, the advent of MIDA boronates represents a significant advancement, offering unparalleled stability and a unique "slow-release" mechanism that can lead to higher and more reproducible yields, especially when dealing with inherently unstable boronic acid intermediates. For routine couplings with robust substrates, this compound remains a cost-effective choice. For challenging couplings, substrates of high value, or when reproducibility is paramount, pyridyl MIDA boronates are often the superior option, justifying their potentially higher initial cost with improved outcomes and simplified handling.
References
A Comparative Guide to Reagents for Introducing a 3-Pyridyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 3-pyridyl moiety is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine (B92270) ring, with its unique electronic properties and ability to participate in hydrogen bonding, often imparts desirable pharmacokinetic and pharmacodynamic properties to a molecule. This guide provides an objective comparison of the performance of several key reagents and methodologies for the introduction of a 3-pyridyl group, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The primary methods for forging a carbon-carbon bond to the 3-position of a pyridine ring can be broadly categorized into:
-
Cross-Coupling Reactions: These methods are the workhorses of modern synthetic chemistry and involve the reaction of a 3-pyridyl organometallic reagent with an organic halide or triflate, or vice versa, in the presence of a transition metal catalyst, most commonly palladium.
-
Direct C-H Arylation: A more recent and atom-economical approach that involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide or equivalent, or the C-H bond of an arene with a 3-halopyridine.
-
Grignard Reagent Addition: A classic organometallic reaction involving the nucleophilic attack of a 3-pyridyl Grignard reagent on an electrophilic carbon.
This guide will focus on the comparative performance of reagents used in the most prevalent cross-coupling reactions – Suzuki-Miyaura, Negishi, and Stille – and provide context with the emerging field of direct C-H arylation.
Performance Comparison of 3-Pyridylating Reagents
The choice of reagent for introducing a 3-pyridyl moiety is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity and stability of the reagents. Below is a summary of quantitative data for common cross-coupling methods. It is important to note that direct comparison of yields can be challenging as they are highly substrate and condition dependent. The data presented is based on representative examples from the literature.
| Reagent/Methodology | 3-Pyridyl Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Pyridylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane/H₂O | 100 | 18 | Good | [1] |
| Suzuki-Miyaura | 3-Pyridylboronic Acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos / Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High | [1] |
| Negishi | 3-Pyridylzinc Halide | Aryl Bromide | Pd(dba)₂ / XPhos | THF | RT-60 | 2-12 | Good-High | [2] |
| Negishi | 3-Pyridylzinc Halide | 2-Bromopyridine | PdBr(Ph)(PPh₃)₂ | THF | RT | 2 | 85 | [2] |
| Stille | 3-(Tributylstannyl)pyridine | Aryl Iodide | Pd(PPh₃)₄ / LiCl | DMF | 80 | 12-24 | Good | [3][4] |
| Direct C-H Arylation | Pyridine | Aryl Bromide | [Rh(cod)Cl]₂ / P(OⁱPr)₃ | Toluene | 150 | 24 | 61 | [5] |
| Direct C-H Arylation | Pyridine N-oxide | Benzene | Pd(OAc)₂ / Ag₂CO₃ | Benzene | 130 | 24 | 85 | [6] |
Note: "Good" and "High" yields are qualitative descriptors from the literature where specific percentages for a general reaction were not provided. Reaction conditions and yields are highly dependent on the specific substrates used.
Method Selection Workflow
The selection of an appropriate method for introducing a 3-pyridyl moiety depends on a variety of factors. The following diagram illustrates a logical workflow for making this decision.
Caption: A decision-making workflow for selecting an appropriate 3-pyridylation method.
Experimental Protocols
Suzuki-Miyaura Coupling using 3-Pyridylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-pyridylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
3-Pyridylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Degassed water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 3-pyridylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Negishi Coupling using 3-Pyridylzinc Halide
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a pre-formed 3-pyridylzinc halide.
Materials:
-
3-Bromopyridine (B30812) (1.0 mmol)
-
Activated Zinc powder (1.2 mmol)
-
Aryl halide (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure: Part A: Formation of 3-Pyridylzinc Bromide
-
To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc powder.
-
Add a solution of 3-bromopyridine in anhydrous THF to the zinc powder.
-
Heat the mixture to reflux for 2-3 hours to form the organozinc reagent. The formation can be monitored by the disappearance of the starting material (TLC or GC-MS).
-
Allow the resulting greyish suspension of 3-pyridylzinc bromide to cool to room temperature.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and Pd(PPh₃)₄ in anhydrous THF.
-
To this solution, add the freshly prepared 3-pyridylzinc bromide solution from Part A via cannula.
-
Stir the reaction mixture at room temperature or heat to 60 °C until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2][7][8][9][10][11]
Stille Coupling using 3-(Tributylstannyl)pyridine
This protocol provides a general method for the palladium-catalyzed Stille coupling of an aryl halide with 3-(tributylstannyl)pyridine.
Materials:
-
Aryl halide (1.0 mmol)
-
3-(Tributylstannyl)pyridine (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) or Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 3-(tributylstannyl)pyridine, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture can be worked up by partitioning between an organic solvent and water.
-
To remove the tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (B91410) (KF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3][4][12][13][14]
Direct C-H Arylation of Pyridine
This protocol describes a rhodium-catalyzed direct arylation of pyridine with an aryl bromide.
Materials:
-
Pyridine (used as substrate and solvent)
-
Aryl bromide (1.0 mmol)
-
Di-μ-chlorobis(1,5-cyclooctadiene)dirhodium(I) ([Rh(cod)Cl]₂, 2.5 mol%)
-
Triisopropyl phosphite (B83602) (P(OⁱPr)₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a pressure tube, add the aryl bromide, [Rh(cod)Cl]₂, triisopropyl phosphite, and potassium carbonate.
-
Add an excess of pyridine to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Conclusion
The choice of the most suitable reagent and method for introducing a 3-pyridyl moiety is a multifaceted decision that requires careful consideration of the specific synthetic context.
-
Suzuki-Miyaura coupling is often the method of choice due to the stability and commercial availability of boronic acids and their tolerance to a wide range of functional groups.
-
Negishi coupling offers higher reactivity of the organozinc reagent, which can be advantageous for less reactive coupling partners, but requires stricter anhydrous and oxygen-free conditions.[10][15]
-
Stille coupling is also highly versatile but is often avoided due to the toxicity of organotin compounds and the difficulty in removing tin byproducts.[4][12][15]
-
Direct C-H arylation represents a more modern and atom-economical approach, avoiding the need for pre-functionalized pyridines. However, it can suffer from issues with regioselectivity and may require harsher reaction conditions.[5][16][17][18]
By understanding the relative strengths and weaknesses of each method, as outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies for the efficient and effective incorporation of the valuable 3-pyridyl pharmacophore.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Kinetic Analysis of Diethyl(3-pyridyl)borane in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that dictates the kinetic profile and overall success of the reaction. This guide provides a comparative analysis of the performance of diethyl(3-pyridyl)borane in Suzuki-Miyaura coupling reactions, benchmarked against a range of commonly employed aryl- and heteroarylboronic acids. This analysis is supported by experimental data, detailed methodologies for kinetic studies, and visualizations of the reaction pathways.
Performance Comparison of Boron Reagents
While specific kinetic parameters such as rate constants and reaction orders for this compound in Suzuki coupling are not extensively documented in publicly available literature, its reactivity can be inferred from yield and reaction time data from seminal works and compared with other boronic acids under similar conditions. The following tables provide a comparative overview of the performance of this compound against standard arylboronic acids (phenylboronic acid), electron-rich (4-methoxyphenylboronic acid), electron-poor (4-chlorophenylboronic acid), and another heteroarylboronic acid (3-thienylboronic acid).
Table 1: Performance of this compound in Suzuki Coupling with Various Aryl Halides
| Aryl Halide | Product | Reaction Time (h) | Yield (%) |
| Iodobenzene | 3-Phenylpyridine | 2 | 84 |
| Bromobenzene | 3-Phenylpyridine | 2 | 75 |
| 4-Iodoanisole | 3-(4-Methoxyphenyl)pyridine | 2 | 95 |
| 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 2 | 80 |
| 4-Iodotoluene | 3-(4-Methylphenyl)pyridine | 2 | 92 |
| 4-Bromotoluene | 3-(4-Methylphenyl)pyridine | 2 | 78 |
| 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)pyridine | 2 | 88 |
Data extracted from a foundational study by Miyaura and Suzuki, showcasing the utility of this compound in synthesizing 3-arylpyridines. The reactions were typically carried out using a palladium catalyst in the presence of a base.
Table 2: Comparative Performance of Various Boronic Acids in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Relative Initial Rate | Yield (%) | Key Observations |
| This compound | - | 80 | Good reactivity, but potential for catalyst inhibition due to the Lewis basic pyridine (B92270) nitrogen. |
| Phenylboronic Acid | 1.00 | ~95 | Standard benchmark for Suzuki coupling reactions. |
| 4-Methoxyphenylboronic Acid | >1.00 | >95 | Electron-donating group accelerates transmetalation, leading to faster reaction rates.[1] |
| 4-Chlorophenylboronic Acid | <1.00 | ~90 | Electron-withdrawing group can slow down the transmetalation step. |
| 3-Thienylboronic Acid | Variable | ~85-95% | Heteroarylboronic acids can exhibit good reactivity but may also be prone to protodeboronation.[2] |
Note: The relative initial rates are qualitative comparisons based on established electronic effects in Suzuki-Miyaura couplings. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocols
To conduct a thorough kinetic analysis of the Suzuki-Miyaura coupling reaction for any of the aforementioned boronic acids, a well-defined experimental protocol is essential. The following methodologies describe how to monitor the reaction progress and extract key kinetic data.
General Procedure for Kinetic Studies
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., dodecane (B42187) or biphenyl, for chromatographic analysis)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, base, and internal standard.
-
Add the anhydrous solvent, and stir the mixture to ensure homogeneity.
-
Add the palladium catalyst to the mixture.
-
Place the flask in a pre-heated oil bath set to the desired reaction temperature.
Reaction Monitoring:
Aliquots of the reaction mixture should be taken at regular intervals and quenched to stop the reaction. The quenched samples can then be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time.
Sample Preparation and Analysis by GC-MS
-
Quenching: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and add it to a vial containing a quenching agent (e.g., a cold solution of diethyl ether and water).
-
Extraction: Vortex the vial and separate the organic layer.
-
Analysis: Inject the organic layer into the GC-MS. The concentration of the reactants and product can be determined by comparing their peak areas to that of the internal standard.
Sample Preparation and Analysis by HPLC
-
Quenching: Withdraw a small aliquot (e.g., 0.1 mL) and dilute it with a suitable solvent (e.g., acetonitrile) to a known volume.
-
Filtration: Filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any solid particles.
-
Analysis: Inject the filtered sample into the HPLC. The concentrations are determined by integrating the peak areas of the reactants and product and comparing them to a pre-established calibration curve.
Visualizing Reaction Mechanisms and Workflows
Diagrams are crucial for understanding the complex processes in catalytic chemistry and for outlining experimental procedures.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Palladium Catalysts for Pyridylborane Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. When one of the coupling partners is a pyridylborane, the choice of the palladium catalyst is critical to the success of the transformation. The pyridine (B92270) nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and leading to lower yields or reaction failure. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of pyridylboranes, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of pyridylboranes is highly dependent on the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. The data highlights the performance of traditional catalysts alongside more modern systems designed for challenging couplings.
| Catalyst System | Ligand Type | Aryl Halide | Pyridylborane Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine (B1218219) | 4-Bromoanisole | 3-Pyridylboronic acid | K₂CO₃ | Toluene (B28343)/Water | 90-110 | 12-24 | 75-85 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 4-Bromoanisole | 3-Pyridylboronic acid | K₃PO₄ | Dioxane/Water | 80-100 | 4-12 | 85-95 |
| Pd₂(dba)₃ / Ligand 1 | Phosphine Oxide | 1-Bromo-4-butylbenzene | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 100 | 12 | 85 |
| Pd₂(dba)₃ / Ligand 2 | Phosphite | 4-Chlorotoluene | Lithium triisopropyl 2-pyridylboronate | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 4-Bromoanisole | 3-Pyridylboronic acid | K₃PO₄ | t-BuOH/Water | 80-100 | 1-6 | >95 |
Note: The data for Pd(PPh₃)₄, Pd(dppf)Cl₂, and PEPPSI-IPr with 3-pyridylboronic acid are representative examples based on typical performance for similar Suzuki-Miyaura couplings, as direct side-by-side comparative data under identical conditions for this specific reaction is limited in the literature. The data for the Pd₂(dba)₃ systems are from a specific study and demonstrate the effectiveness of specialized ligands for 2-pyridylborane couplings.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of a pyridylborane with an aryl halide using different classes of palladium catalysts.
Protocol 1: General Procedure Using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)
This protocol is suitable for standard Suzuki-Miyaura couplings and is widely used due to the commercial availability and relatively low cost of the catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pyridylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, pyridylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Challenging Couplings Using a Specialized Ligand System (e.g., Pd₂(dba)₃ with a Phosphine Oxide Ligand)
This protocol is adapted from a study demonstrating a highly efficient method for the coupling of 2-pyridyl nucleophiles, which are known to be challenging substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Phosphine oxide ligand 1 (0.03 mmol, 3 mol%)
-
Potassium fluoride (B91410) (KF) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (3 mL, degassed)
Procedure:
-
In a glovebox, to a vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and the phosphine oxide ligand.
-
Add the anhydrous, degassed 1,4-dioxane and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
To a separate vial, add the aryl bromide, lithium triisopropyl 2-pyridylboronate, and potassium fluoride.
-
Transfer the catalyst solution to the vial containing the substrates and base.
-
Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling of pyridylboranes, the following diagrams are provided.
Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of pyridylboranes.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Validation of Analytical Methods for Diethyl(3-pyridyl)borane Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of Diethyl(3-pyridyl)borane purity, a critical parameter for its application in pharmaceutical synthesis and other high-purity chemical reactions. Ensuring the purity of starting materials like this compound is paramount for reaction efficiency, impurity profiling, and the quality of the final active pharmaceutical ingredient (API).
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For this compound, this involves demonstrating that an analytical method can accurately and reliably quantify its purity and identify any significant impurities. Potential impurities could arise from the synthesis process, such as unreacted starting materials (e.g., 3-bromopyridine) or residual solvents.
This guide compares three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. reference standard characterization).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic quantitative analysis based on the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei. |
| Applicability | Widely used for non-volatile and thermally labile compounds. A common method for purity assessment of organoboranes. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Applicable to any soluble compound with NMR-active nuclei. Provides structural information alongside quantification. |
| Strengths | High resolution, sensitivity, and automation capabilities. Established methodology in pharmaceutical analysis. | Excellent separation efficiency for volatile impurities and residual solvents. Element-selective detectors can enhance specificity. | A primary ratio method that can provide absolute purity without a specific reference standard of the analyte. High precision and accuracy. |
| Limitations | Requires a chromophore for UV detection. Purity assessment can be influenced by the response factors of impurities. | The compound must be volatile or amenable to derivatization. Thermal degradation can be a concern for some organoboranes. | Lower sensitivity compared to chromatographic techniques. Can be challenging for complex mixtures with overlapping signals. |
Experimental Protocols
Detailed below are proposed experimental protocols for each analytical technique. These are illustrative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is often suitable for organoboranes.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 260 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a mass spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
Detector temperature: 300 °C
-
-
Data Analysis: Purity is determined by the area percent method.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard.
Validation Parameters and Data
The following tables summarize the key validation parameters and present hypothetical, yet realistic, comparative data for the analytical methods.
Table 1: Linearity
| Parameter | HPLC | GC | qNMR |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 50 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Intercept | < 2% of response at 100% concentration | < 3% of response at 100% concentration | Not Applicable |
Table 2: Precision
| Parameter | HPLC | GC | qNMR |
| Repeatability (%RSD, n=6) | < 1.0% | < 1.5% | < 0.5% |
| Intermediate Precision (%RSD) | < 2.0% | < 2.5% | < 1.0% |
Table 3: Accuracy
| Parameter | HPLC | GC | qNMR |
| Recovery (%) | 98.0 - 102.0 | 97.0 - 103.0 | 99.0 - 101.0 |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC | GC | qNMR |
| LOD (µg/mL) | 0.1 | 0.5 | 10 |
| LOQ (µg/mL) | 0.3 | 1.5 | 30 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making for method selection.
A Comparative Guide to Boron Reagents: Diethyl(3-pyridyl)borane vs. Pyridyl Trifluoroborates in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, offering a versatile and functional group-tolerant approach to biaryl synthesis. The choice of the organoboron reagent is a critical parameter influencing the efficiency, stability, and scope of these reactions. This guide provides a detailed comparison of two key classes of pyridylboron reagents: Diethyl(3-pyridyl)borane and potassium pyridyltrifluoroborates, offering insights for researchers, scientists, and drug development professionals.
Overview of the Reagents
This compound is a trialkylborane that has found utility as a key intermediate in the synthesis of complex molecules, including potent inhibitors of protein kinases like ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) protein kinases.[1][2] Its reactivity in Suzuki-Miyaura coupling reactions allows for the introduction of a 3-pyridyl moiety, a common structural motif in pharmaceuticals.
Potassium Pyridyltrifluoroborates are tetracoordinate boron species that have gained significant attention as highly stable and easy-to-handle alternatives to boronic acids.[3][4] Their enhanced stability towards air and moisture, and reduced susceptibility to protodeboronation, often translates to more reproducible and higher-yielding cross-coupling reactions, especially with challenging heteroaryl systems.[3][4]
Performance Comparison: Stability and Reactivity
| Feature | This compound | Potassium Pyridyltrifluoroborates |
| Chemical Stability | Generally considered less stable than trifluoroborates. Susceptible to oxidation and protodeboronation, requiring careful handling and storage under inert conditions.[5] | Crystalline, bench-stable solids with high stability towards air and moisture.[3][6] Less prone to protodeboronation compared to boronic acids and trialkylboranes.[3] |
| Handling | Requires inert atmosphere techniques for storage and handling to prevent degradation. | Can be handled in air without special precautions, simplifying experimental setup. |
| Reactivity in Suzuki Coupling | Serves as an effective coupling partner for the introduction of the 3-pyridyl group.[1][7] | Widely used and well-documented for efficient Suzuki-Miyaura coupling with a broad range of aryl and heteroaryl halides.[3][8] |
| In situ Generation | Typically prepared beforehand and isolated.[7] | Can be prepared in high yield from the corresponding boronic acids and stored for long periods.[6] |
| Byproducts | Boron-containing byproducts are generally considered to have low toxicity.[9] | Boron byproducts are also of low toxicity. The use of fluoride (B91410) salts is a consideration. |
Experimental Data: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions for each class of reagent. It is important to note that the reaction conditions are not identical and have been optimized for the specific substrates and boron reagent.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Polyhalopyrimidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][7] |
| Potassium 3-pyridyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 12 | 85 | [3] |
| Potassium 2-pyridyltrifluoroborate | 4-Bromoanisole | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 12 | 74 | [10] |
| Potassium 4-pyridyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 92 | [3] |
Note: Specific yield data for Suzuki coupling with this compound is not detailed in the general literature, which primarily highlights its application as an intermediate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Potassium Pyridyltrifluoroborate
This protocol is adapted from literature procedures for the coupling of potassium heteroaryltrifluoroborates.[3]
Materials:
-
Potassium pyridyltrifluoroborate (1.05 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., n-butanol, dioxane, toluene/water)
Procedure:
-
To a dry reaction vessel, add the potassium pyridyltrifluoroborate, aryl halide, palladium catalyst, phosphine ligand, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conceptual Protocol for Suzuki-Miyaura Coupling with this compound
A specific, general protocol for the Suzuki coupling of this compound is not well-documented in generally accessible literature. However, a conceptual protocol can be outlined based on standard Suzuki-Miyaura conditions for trialkylboranes.
Materials:
-
This compound (1.1-1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., NaOH, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
Procedure:
-
Under an inert atmosphere, dissolve the this compound in the anhydrous solvent in a dry reaction vessel.
-
Add the aryl halide, palladium catalyst, and base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 60-100 °C) and stir for the required time.
-
Monitor the reaction progress.
-
After completion, cool the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Pathway
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Activation pathways for this compound and Pyridyl Trifluoroborate.
Conclusion
Both this compound and potassium pyridyltrifluoroborates are valuable reagents for introducing the 3-pyridyl moiety in drug discovery and development via the Suzuki-Miyaura cross-coupling reaction.
Potassium pyridyltrifluoroborates offer significant advantages in terms of stability, ease of handling, and often provide higher and more reproducible yields, making them a superior choice for general applications and in high-throughput screening settings. Their "slow-release" nature can also be beneficial in minimizing side reactions.[11]
This compound , while likely requiring more stringent handling conditions, has proven its utility as a key building block in the synthesis of specific, high-value pharmaceutical targets. Its application might be favored in contexts where it is generated and used in situ or when specific reactivity profiles of trialkylboranes are desired.
The selection of the appropriate boron reagent will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the complexity of the substrates, and the desired level of operational simplicity and reproducibility. For researchers seeking robust and reliable methods for the incorporation of pyridyl groups, potassium pyridyltrifluoroborates represent a highly attractive and often advantageous option.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 89878-14-8 [chemicalbook.com]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanistic Nuances of Transmetalation: The Case of Diethyl(3-pyridyl)borane
For Researchers, Scientists, and Drug Development Professionals
The transmetalation step is a critical, often rate-determining, stage in the widely utilized Suzuki-Miyaura cross-coupling reaction. The structural and electronic properties of the organoboron reagent significantly influence the kinetics of this step and, consequently, the overall efficiency and outcome of the reaction. Diethyl(3-pyridyl)borane has emerged as a crucial building block in medicinal chemistry, valued for its role in synthesizing complex pharmaceutical agents, including kinase inhibitors.[1] This guide provides a comparative analysis of the mechanistic pathways of transmetalation, contextualizing the performance of this compound against alternative organoboron reagents, supported by experimental data and detailed protocols.
The Dueling Pathways of Transmetalation
The mechanism of the transmetalation step in the Suzuki-Miyaura reaction has been a subject of extensive debate, with two primary pathways being widely considered.[2][3] The predominant pathway is highly dependent on the reaction conditions, including the base, solvent, and ligands employed.[4][5]
-
The Boronate Pathway (Path A): In this pathway, the organoboron compound (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then attacks the palladium(II) halide complex, displacing the halide to facilitate the transfer of the organic group to the palladium center.[2][6]
-
The Oxo-Palladium Pathway (Path B): This pathway involves the conversion of the palladium(II) halide complex to a more nucleophilic palladium(II) hydroxo complex by the base. This hydroxo complex then reacts with the neutral organoboron compound (boronic acid or ester) to form a Pd-O-B linkage, which subsequently undergoes transmetalation.[2][3]
Systematic studies have shown that for reactions conducted with weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a neutral boronic acid (Path B) is several orders of magnitude faster than the reaction of a palladium halide complex with a trihydroxyborate (Path A).[2] This suggests that under many common catalytic conditions, the Oxo-Palladium pathway is the dominant route.[2][7] As a neutral organoborane, this compound is well-suited to participate in this kinetically favored pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle for Pyridine Synthesis: Diethyl(3-pyridyl)borane in Suzuki Coupling vs. Stille Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry and materials science, with the pyridine (B92270) motif being a prevalent scaffold in a vast array of pharmaceuticals and functional materials. Among the arsenal (B13267) of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability in constructing carbon-carbon bonds. This guide provides an in-depth, objective comparison of two powerful methods for the synthesis of 3-arylpyridines: the Suzuki-Miyaura coupling, utilizing reagents such as Diethyl(3-pyridyl)borane, and the Stille coupling. This analysis, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
At a Glance: Performance Comparison
The choice between the Suzuki and Stille couplings for pyridyl synthesis is often a trade-off between toxicity, reaction conditions, and functional group tolerance. While both methods are highly effective, they present distinct advantages and disadvantages.
| Parameter | Suzuki-Miyaura Coupling (with this compound or similar) | Stille Coupling |
| Typical Yield | Good to excellent (often >80%) | Good to excellent (can reach >90%)[1] |
| Reagent Toxicity | Organoboron reagents are generally considered to have low toxicity.[2] | Organotin reagents are highly toxic and require careful handling and specialized waste disposal.[2][3] |
| Byproduct Removal | Boron-containing byproducts are typically water-soluble, facilitating easier removal during workup.[2] | Tin-containing byproducts can be challenging to remove completely from the desired product, often requiring specific purification techniques.[2] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) for activation of the boronic acid/ester.[4] | Often proceeds under neutral or base-free conditions, which can be advantageous for base-sensitive substrates.[2] |
| Functional Group Tolerance | Broad, but can be sensitive to the presence of acidic protons. | Excellent, tolerates a wide range of sensitive functional groups.[2][5] |
| Substrate Scope | Very broad for both coupling partners. | Very broad, particularly for complex and sensitive substrates.[2] |
Delving into the Chemistry: Catalytic Cycles
Both the Suzuki-Miyaura and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
In the Suzuki-Miyaura coupling, the presence of a base is crucial for the formation of a boronate complex, which facilitates the transmetalation of the organic group from boron to the palladium center.[4]
Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently nucleophilic to transfer its organic moiety to the palladium complex directly.[3]
Experimental Data: A Side-by-Side Comparison
A direct comparison of yields for the synthesis of a substituted pyridine derivative highlights the relative strengths of each method. In a study on the functionalization of diazocines, both couplings were employed to couple a pyridine moiety.
| Coupling Partner 1 | Coupling Partner 2 | Method | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Borylated Diazocine | 4-Bromopyridine | Suzuki | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 0[1] |
| Stannylated Diazocine | 4-Bromopyridine | Stille | Pd₂(dba)₃ / P(tBu)₃ | - | DMSO | 100 | 90-94[1] |
| 3-Bromopyridine (B30812) | Phenylboronic acid | Suzuki | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent[6] |
| 3-Bromopyridine | Tributyl(phenyl)stannane | Stille | Pd(PPh₃)₄ | - | Toluene (B28343) | 100 | Good[7] |
These results demonstrate that for certain challenging substrates, such as 4-bromopyridine, the Stille coupling can provide significantly higher yields where the Suzuki coupling may fail.[1] However, for less demanding couplings, both methods can provide good to excellent yields.
Experimental Protocols
Detailed methodologies for the synthesis of 3-phenylpyridine (B14346) are provided below as representative examples of each coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromopyridine, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling of 3-Bromopyridine with Tributyl(phenyl)stannane
This protocol outlines the reaction of 3-bromopyridine with an organostannane reagent.[7]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous toluene via syringe, followed by the addition of tributyl(phenyl)stannane.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Workflow for Method Selection
The decision to employ Suzuki or Stille coupling for a specific pyridine synthesis should be based on a careful evaluation of several factors.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are formidable tools for the synthesis of 3-arylpyridines. The Suzuki coupling, particularly with the use of stable and less toxic reagents like this compound, is often the method of choice due to its operational simplicity and the ease of byproduct removal.[2] However, the Stille coupling's exceptional functional group tolerance and its ability to proceed under base-free conditions make it an invaluable alternative, especially for complex or sensitive substrates where the Suzuki coupling may fall short.[1][2] Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including the nature of the substrates, the scale of the reaction, and the importance of minimizing toxic waste streams.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Pyridylborane and 3-Pyridylborane Reagents in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of pyridyl moieties is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. Pyridylboronic acids are key reagents in these transformations, with the isomeric position of the boronic acid group significantly influencing reactivity, stability, and ultimately, the success of the coupling reaction. This guide provides an objective comparison of the efficacy of 2-pyridylborane and 3-pyridylborane reagents, supported by experimental data and detailed protocols.
The "2-Pyridyl Problem": A Tale of Two Isomers
A significant body of research highlights the challenges associated with the use of 2-pyridylboronic acids, often referred to as the "2-pyridyl problem".[1] This phenomenon is primarily attributed to two factors:
-
Instability and Protodeboronation: The proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids renders them susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, leading to the formation of pyridine (B92270) and a reduction in the yield of the desired coupled product.[2] This decomposition is particularly prevalent under neutral pH conditions.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and slowing down the reaction rate.[2]
In contrast, 3-pyridylboronic acids are generally more stable and less prone to these side reactions.[4] This inherent stability often translates to higher yields and more robust reaction outcomes.
Quantitative Performance Comparison
While a direct head-to-head comparison under identical conditions across a broad range of substrates is not extensively documented in a single study, the available literature provides valuable insights into the relative performance of these isomers. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving 2- and 3-pyridylboronic acids (or their derivatives) with various coupling partners. It is important to note that reaction conditions can vary between studies, which may influence the observed yields.
| Coupling Partner 1 (Boronic Acid/Ester) | Coupling Partner 2 (Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 82 | [5] |
| Lithium triisopropyl 2-pyridylboronate | 4-bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 74 | [5] |
| Lithium triisopropyl 2-pyridylboronate | 4-chlorobenzonitrile | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | - | 73 | [5] |
| 2-Bromo-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | - | 10-32 | [6][7] |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | - | 65 | [7] |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | - | 78 | [7] |
| Pyridine-3-boronic acid | 2-Chloropyridine (B119429) | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 18 | High (not specified) | [8] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene | 95 | 2.5 | 90-95 | [1] |
| 2-Methoxy-3-pyridylboronic acid | 3-Amino-2-chloropyridine | Pd[P(tBu)₃]₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 92 | [9] |
Note: Ligand 1 and Ligand 2 in the first three entries refer to specific phosphite (B83602) or phosphine (B1218219) oxide ligands detailed in the cited reference.[5] The yield for the reaction of pyridine-3-boronic acid with 2-chloropyridine was described as "high" but a specific percentage was not provided in the protocol.[8]
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for key Suzuki-Miyaura coupling reactions are outlined below.
Protocol 1: Suzuki-Miyaura Coupling of Lithium triisopropyl 2-pyridylboronate with an Aryl Bromide
This protocol is adapted from a general and efficient method for the coupling of 2-pyridyl nucleophiles.[5]
Materials:
-
Aryl bromide (1 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Pd₂(dba)₃ (2.0-3.0 mol%)
-
Phosphite or phosphine oxide ligand (e.g., Ligand 1 from the reference) (6.0-9.0 mol%)
-
Anhydrous Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃, the ligand, lithium triisopropyl 2-pyridylboronate, and anhydrous KF.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the aryl bromide (if liquid, via syringe; if solid, add with the other solid reagents).
-
Replace the septum with a Teflon screw cap and seal the tube.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297).
-
Concentrate the eluent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Pyridine-3-boronic Acid with 2-Chloropyridine
This protocol describes a method for the synthesis of 2,3'-bipyridine.[8]
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Conclusion
The choice between 2-pyridylborane and 3-pyridylborane reagents in Suzuki-Miyaura cross-coupling reactions is a critical decision for synthetic chemists. While 2-pyridylboronic acids are valuable for introducing the 2-pyridyl motif, their inherent instability and tendency to inhibit palladium catalysts present significant challenges. In contrast, 3-pyridylboronic acids are generally more stable and often provide higher yields. To overcome the "2-pyridyl problem," various strategies have been developed, including the use of more stable boronate esters (e.g., MIDA boronates, triisopropylboronates) and carefully optimized reaction conditions with specific ligands and bases. By understanding the distinct reactivity profiles of these isomers and employing the appropriate experimental protocols, researchers can effectively incorporate both 2- and 3-pyridyl moieties into complex molecules, advancing the fields of drug discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. audreyli.com [audreyli.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diethyl(3-pyridyl)borane in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical factor in the efficiency and economic viability of synthetic routes. This guide provides a comprehensive cost-benefit analysis of Diethyl(3-pyridyl)borane, comparing its performance in Suzuki-Miyaura cross-coupling reactions with two common alternatives: 3-Pyridylboronic Acid and Potassium 3-Pyridyltrifluoroborate.
This compound has emerged as a valuable reagent in organic synthesis, particularly in the construction of carbon-carbon bonds essential for the development of novel pharmaceuticals.[1] Its utility is notably highlighted in its application as a precursor for inhibitors of Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) protein kinases, which are key targets in cancer therapy due to their role in DNA damage response mechanisms.[1][2] This guide presents a data-driven comparison of this compound against its alternatives, focusing on performance, cost, and ease of use, supported by detailed experimental protocols.
Performance Comparison in Suzuki-Miyaura Coupling
One of the primary challenges with heteroarylboronic acids, such as 3-pyridylboronic acid, is their propensity to undergo protodeboronation, where the carbon-boron bond is cleaved, reducing the yield of the desired cross-coupled product.[3] Potassium heteroaryltrifluoroborates were developed to address this instability.[3] As tetracoordinate boron species, they are more stable than the corresponding boronic acids and are often crystalline, bench-stable solids.[3] this compound, an organoborane, offers an alternative approach. The reactivity and stability of organoboranes in Suzuki-Miyaura coupling are influenced by the nature of the organic groups attached to the boron atom.
To provide a tangible comparison, we will consider the synthesis of 3,3'-bipyridine, a common structural motif in ligands and functional materials, via the Suzuki-Miyaura coupling of a 3-halopyridine with the respective boron reagent.
Table 1: Hypothetical Performance Comparison for the Synthesis of 3,3'-Bipyridine
| Feature | This compound | 3-Pyridylboronic Acid | Potassium 3-Pyridyltrifluoroborate |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Reaction Time | Moderate | Moderate to Long | Moderate |
| Stability | Moderate (sensitive to air and moisture) | Low (prone to protodeboronation) | High (bench-stable solid) |
| Handling | Requires inert atmosphere techniques | Can be handled in air, but storage is critical | Easy to handle crystalline solid |
| Byproducts | Borinic acid derivatives | Boronic acid-derived impurities | Inorganic fluoride (B91410) salts |
Cost-Benefit Analysis
The economic feasibility of a synthetic route is a critical consideration, especially in process development and large-scale synthesis. The cost of the starting materials is a major contributing factor.
Table 2: Cost Comparison of Pyridylboron Reagents
| Reagent | Supplier Example | Price (USD) per Gram |
| This compound (98%) | Thermo Scientific Chemicals | $11.25/g (for 5g)[4] |
| This compound (97%) | Ottokemi | $48.50/g (for 1g)[5] |
| This compound (98%+) | TCI America | $19.50/g (for 1g)[6] |
| 3-Pyridylboronic Acid (≥95.0%) | Sigma-Aldrich | $121.00/g (for 1g)[7] |
| Potassium 3-Pyridyltrifluoroborate (min 98%) | CP Lab Safety | $92.78/g (for 1g)[8] |
| Potassium 3-Pyridyltrifluoroborate (97%) | Sigma-Aldrich | Varies |
Analysis:
-
This compound presents a potentially more cost-effective option on a per-gram basis compared to 3-pyridylboronic acid and potassium 3-pyridyltrifluoroborate, especially when purchased in larger quantities.[9] However, its sensitivity to air and moisture may necessitate the use of specialized handling techniques, adding to the overall process cost.
-
3-Pyridylboronic Acid is commercially available but can be expensive and its instability can lead to lower effective yields, increasing the cost per gram of the final product.[10]
-
Potassium 3-Pyridyltrifluoroborate offers the advantage of high stability, which can lead to more consistent and higher yields, potentially offsetting its higher initial cost per gram.[3]
The ultimate cost-benefit will depend on the scale of the synthesis, the specific reaction conditions, and the required purity of the final product. For large-scale industrial applications, the potentially lower bulk price of this compound could be a significant advantage, provided that handling challenges are adequately addressed.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. Below are representative protocols for the Suzuki-Miyaura coupling of a 3-halopyridine with each of the discussed boron reagents.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Reaction: Synthesis of 3,3'-Bipyridine
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Sodium Carbonate)
-
Solvent (e.g., Toluene (B28343)/Ethanol (B145695)/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromopyridine (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Add the aqueous sodium carbonate solution (2.0 M, 2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling using 3-Pyridylboronic Acid
Reaction: Synthesis of 3,3'-Bipyridine
Materials:
-
3-Bromopyridine
-
3-Pyridylboronic Acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Sodium Carbonate)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[11]
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[11]
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).[11]
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[11]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[11]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[11]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[11]
Protocol 3: Suzuki-Miyaura Coupling using Potassium 3-Pyridyltrifluoroborate
Reaction: Synthesis of 3,3'-Bipyridine
Materials:
-
Potassium 3-Pyridyltrifluoroborate
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., RuPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., n-Butanol)
Procedure:
-
To a reaction vial, add 3-chloropyridine (0.25 mmol), potassium 3-pyridyltrifluoroborate (0.26 mmol), and K₃PO₄ (0.50 mmol).
-
Add Pd(OAc)₂ (0.0075 mmol, 3 mol%) and RuPhos (0.015 mmol, 6 mol%).
-
Seal the vial and evacuate and backfill with argon.
-
Add degassed n-butanol (1 mL).
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Synthetic Workflow and Biological Context
To further aid in the understanding of the processes discussed, the following diagrams created using the DOT language illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the ATM/ATR signaling pathway where inhibitors synthesized using this compound play a role.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 89878-14-8 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Diethyl(3-pyridyl)borane
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl(3-pyridyl)borane. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 89878-14-8
Primary Hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the handling of this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2][5] | To prevent skin contact and potential irritation.[1][5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][6] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent respiratory tract irritation.[1][5] |
Standard Operating Procedure for Handling
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]
-
Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
The work area should be clean and free of clutter.[6]
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
When not in use, keep the container of this compound tightly closed.[1][2][4]
-
Use appropriate tools, such as a spatula, for transfers to avoid generating dust.[6]
-
Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][5]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][5]
-
Clean the work area to remove any residual chemical.
-
Contaminated clothing should be removed immediately and laundered before reuse.[1][5]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][5]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]
Visual Workflow and Safety Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making flowchart for spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
